Dpp-IV-IN-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSCRZHYWLSPQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dpp-IV-IN-2 mechanism of action on DPP-4 and DPP8/9
An In-depth Technical Guide on the Mechanism of Action of Selective DPP-4 Inhibition and the Significance of Selectivity over DPP-8/9
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-hyperglycemic agents for the management of type 2 diabetes mellitus.[1] Their therapeutic effect is derived from the potent and selective inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing incretin degradation, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release.[1]
However, DPP-4 is part of a larger family of serine peptidases that includes DPP-8 and DPP-9. Non-selective inhibition of these related enzymes is associated with severe toxicities in preclinical animal models, underscoring the critical importance of selectivity for the safety profile of DPP-4 inhibitor drug candidates.[3][4] This guide details the mechanism of action of a highly selective DPP-4 inhibitor, using Sitagliptin as a primary example, contrasts it with the effects of DPP-8/9 inhibition, and provides relevant quantitative data and experimental methodologies.
Introduction to Dipeptidyl Peptidase-4 and the DPP Family
Dipeptidyl peptidase-4, also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase. It is ubiquitously expressed on the surface of various cell types and cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[5]
A primary physiological role of DPP-4 is the regulation of the incretin hormones GLP-1 and GIP. These hormones are released by the intestine in response to food intake and are crucial for maintaining glucose homeostasis.[2] DPP-4 rapidly inactivates GLP-1 and GIP, limiting their insulinotropic effects.[2]
DPP-4 belongs to a family of homologous enzymes that also includes Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9). While DPP-4 has an extracellular catalytic domain, DPP-8 and DPP-9 are cytosolic enzymes.[6] The physiological roles of DPP-8 and DPP-9 are not fully elucidated, but their inhibition has been linked to significant adverse effects, making selectivity a cornerstone of safe DPP-4 inhibitor development.[3][6]
Mechanism of Action of a Selective DPP-4 Inhibitor: Sitagliptin
Sitagliptin is a potent, highly selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[2][7] Its mechanism of action is centered on the potentiation of the endogenous incretin system.
-
Inhibition of DPP-4: Sitagliptin binds to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating its natural substrates, GLP-1 and GIP.[2]
-
Increased Active Incretin Levels: This inhibition leads to increased plasma concentrations of the active forms of GLP-1 and GIP.[2]
-
Enhanced Glucose-Dependent Insulin Secretion: Elevated active GLP-1 and GIP levels stimulate the pancreas to secrete more insulin in a glucose-dependent manner. This means that insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[2]
-
Suppression of Glucagon Release: Active GLP-1 also suppresses the release of glucagon from pancreatic alpha cells, particularly in the postprandial state. This reduces hepatic glucose production.[1]
The combined effect of these actions is improved glycemic control, reflected by lower fasting and postprandial glucose concentrations and reduced HbA1c levels in patients with type 2 diabetes.[2]
The Critical Role of Selectivity: DPP-8 and DPP-9 Inhibition
While the therapeutic benefits of DPP-4 inhibitors are well-established, the safety profile is critically dependent on their selectivity, particularly over the closely related enzymes DPP-8 and DPP-9. Preclinical studies with non-selective compounds or specific DPP-8/9 inhibitors have revealed severe toxicities.
In animal models, inhibition of DPP-8 and/or DPP-9 has been associated with:
-
Hematological Effects: Thrombocytopenia (low platelet count) and reticulocytopenia (low reticulocyte count).[3][4]
-
Immune System Effects: Attenuation of T-cell activation and enlarged spleen.[3]
-
General Toxicity: Alopecia (hair loss), multi-organ histopathological changes, gastrointestinal toxicity, and mortality.[3][4]
These toxicities are not due to off-target inhibition of DPP-4, as they were observed in DPP-4 deficient mice treated with a DPP-8/9 selective inhibitor.[3] The precise molecular mechanism underlying this toxicity remains an area of active investigation, but it highlights that the functions of DPP-8 and DPP-9 are distinct from DPP-4 and essential for normal physiology. Therefore, a high degree of selectivity for DPP-4 over DPP-8 and DPP-9 is a mandatory characteristic for a safe clinical candidate in this class.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. MedPath - Medical Intelligence Platform [trial.medpath.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. content.abcam.com [content.abcam.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Dual DPP-4/DPP-8/9 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors have become a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action relies on preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. However, the broader family of dipeptidyl peptidases, including DPP-8 and DPP-9, presents both opportunities and challenges in drug development. While DPP-4 is a transmembrane protein, DPP-8 and DPP-9 are intracellular enzymes with distinct physiological roles.[1][2][3] The development of dual or selective inhibitors for these enzymes requires a deep understanding of their functions, the signaling pathways they modulate, and robust experimental methods to assess inhibitor potency and selectivity. This guide provides an in-depth overview of the foundational research on dual DPP-4/DPP-8/9 inhibitors, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Quantitative Data: Inhibitor Potency and Selectivity
The selectivity of inhibitors against DPP-4 versus DPP-8 and DPP-9 is a critical parameter in drug development, as off-target inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.[4] The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a range of inhibitors against these enzymes.
Table 1: IC50 Values of Various Inhibitors for DPP-4, DPP-8, and DPP-9
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Reference |
| Sitagliptin | 18 | 48,000 | >100,000 | [5] |
| Vildagliptin | 10 | 2,200 | 230 | [3] |
| Saxagliptin | 1.3 (Ki) | 508 (Ki) | 98 (Ki) | [3] |
| Alogliptin | <10 | - | - | [6][7] |
| Linagliptin | 3.6 | - | - | [8] |
| Val-boroPro | <4 | 10 | 300 | [3] |
| 1G244 | >100,000 | 14 | 53 | [3] |
| UAMC00132 | - | - | - | [9] |
| Sulphostin | 79 | 6930 | 1392 | [10] |
| HBK001 | 66 | - | - | [11] |
Note: Some values are reported as Ki. The distinction is noted where the source provides it. "-" indicates data not provided in the cited sources.
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity is fundamental to the drug discovery process. Fluorometric assays are commonly employed for this purpose, utilizing a substrate that releases a fluorescent molecule upon cleavage by the DPP enzyme.
In Vitro DPP-4, DPP-8, and DPP-9 Inhibition Assay (Fluorometric)
This protocol is a synthesis of methodologies described in various research articles and commercial assay kits.[12][13][14][15][16]
1. Materials and Reagents:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[13]
-
Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC)[10][11][13]
-
Test inhibitors and a reference inhibitor (e.g., Sitagliptin)
-
96-well black microtiter plates
-
Fluorometer with excitation at 350-360 nm and emission at 450-465 nm[13]
2. Assay Procedure:
-
Enzyme Solution Preparation:
-
Thaw the recombinant enzymes on ice.
-
Dilute each enzyme (DPP-4, DPP-8, DPP-9) to the desired working concentration in pre-warmed DPP Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Inhibitor and Control Preparation:
-
Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare a serial dilution series.
-
Prepare a dilution series for the reference inhibitor.
-
For control wells, use the solvent without any inhibitor.
-
-
Assay Plate Setup:
-
Add the diluted enzyme solution to each well of the 96-well plate.
-
Add the test inhibitors, reference inhibitor, or solvent to the respective wells.
-
Include "enzyme control" wells (enzyme and buffer) and "background" wells (buffer only).
-
Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution by diluting the GP-AMC stock in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the fluorometer.
-
Measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C, taking readings at regular intervals.
-
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathways
The physiological and pathological roles of DPP-8 and DPP-9 are still being elucidated, but research has implicated them in critical cellular signaling pathways, particularly in immunity and cancer biology.
DPP-8/9 and Inflammasome Activation
Inhibition of DPP-8 and DPP-9 has been shown to activate the NLRP1 and CARD8 inflammasomes, leading to pyroptosis, a form of inflammatory cell death.[1][2][17] This pathway is a key component of the innate immune response.
Caption: DPP-8/9 inhibition leads to inflammasome activation and pyroptosis.
DPP-9 and EGF/PI3K/Akt Signaling
DPP-9 has been shown to interact with H-Ras, a key component of the epidermal growth factor (EGF) receptor signaling pathway. This interaction can modulate the downstream PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[6]
Caption: DPP-9 association with H-Ras in the EGF/PI3K/Akt signaling pathway.
Experimental Workflow: Inhibitor Screening
The discovery of novel and selective dual DPP-4/DPP-8/9 inhibitors often follows a multi-stage workflow, combining computational and experimental approaches.
Caption: A typical workflow for the screening and identification of DPP inhibitors.
Conclusion
The study of dual DPP-4/DPP-8/9 inhibitors is a dynamic field with significant therapeutic potential and challenges. A thorough understanding of the quantitative differences in inhibitor potency, the nuances of experimental protocols, and the intricate signaling pathways governed by these enzymes is paramount for the successful development of novel, safe, and effective therapeutics. This guide provides a foundational framework for researchers and drug developers, summarizing key data and methodologies to facilitate further exploration and innovation in this area.
References
- 1. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Validation: AI-Aided Discovery of Dipeptidyl Peptidase-4 Inhibitory Peptides from Hydrolyzed Rice Proteins [mdpi.com]
- 5. Computational Screening for the Dipeptidyl Peptidase-IV Inhibitory Peptides from Putative Hemp Seed Hydrolyzed Peptidome as a Potential Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. life-science-alliance.org [life-science-alliance.org]
- 10. research.tue.nl [research.tue.nl]
- 11. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. content.abcam.com [content.abcam.com]
- 14. lifetechindia.com [lifetechindia.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
Exploratory Studies of DPP-IV-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][2] DPP-IV-IN-2 is a potent inhibitor of DPP-IV, also demonstrating inhibitory activity against the related peptidases DP8 and DP9. This technical guide provides a summary of the known quantitative data for this compound, outlines a detailed, representative experimental protocol for assessing its inhibitory activity, and illustrates the key signaling pathway affected by its mechanism of action.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against DPP-IV and the related enzymes, DP8 and DP9. This data is crucial for understanding the compound's potency and selectivity.
| Target Enzyme | IC50 (µM) |
| DPP-IV | 0.1 |
| DP8/9 | 0.95 |
| Data sourced from Ansorge S, et al. Biol Chem. 2011 Mar;392(3):153-68. |
Experimental Protocols
While the specific experimental details from the primary study by Ansorge et al. are not publicly available, a standard and widely accepted protocol for determining the in vitro inhibitory activity of a compound against DPP-IV is provided below. This method is representative of the techniques likely used to ascertain the IC50 value of this compound.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
This compound (or other test inhibitor)
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A serial dilution of the compound is then prepared in the assay buffer to achieve a range of final concentrations for testing.
-
Enzyme Preparation: Dilute the human recombinant DPP-IV enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted this compound solution (or vehicle control). b. Add the diluted DPP-IV enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to each well.
-
Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the AMC group from the substrate by DPP-IV results in a fluorescent signal.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. b. The percent inhibition for each concentration is calculated relative to the vehicle control. c. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of DPP-IV inhibitors is the potentiation of the incretin signaling pathway. By inhibiting DPP-IV, these compounds prevent the degradation of GLP-1 and GIP, leading to a cascade of downstream effects that regulate glucose homeostasis.
Incretin Signaling Pathway
Caption: The Incretin Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent inhibitor of DPP-IV with a demonstrated IC50 in the sub-micromolar range. Its activity against DP8/9 suggests a degree of selectivity that warrants further investigation in exploratory studies. The provided experimental protocol offers a robust framework for the in vitro characterization of this and similar inhibitors. The visualization of the incretin signaling pathway highlights the critical role of DPP-IV inhibition in the therapeutic management of type 2 diabetes. Further research into the in vivo efficacy, pharmacokinetic profile, and safety of this compound is necessary to fully elucidate its potential as a therapeutic agent.
References
An In-depth Technical Guide on the Discovery and Synthesis of a Potent DPP-IV Inhibitor
Disclaimer: The specific compound "DPP-IV-IN-2" could not be definitively identified in publicly available scientific literature. Therefore, this guide will focus on Sitagliptin , a well-characterized, potent, and selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, as a representative example to fulfill the core requirements of this technical overview. Sitagliptin is a leading therapeutic for type 2 diabetes mellitus.
Introduction: The Role of DPP-IV Inhibition in Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3] In individuals with type 2 diabetes, the incretin effect is diminished.
By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[4][5] This mechanism improves glycemic control with a low risk of hypoglycemia, making DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes.[6]
Discovery and Development of Sitagliptin
The journey to discover Sitagliptin began at Merck in 1999, prompted by the validation of GLP-1 as a therapeutic target for type 2 diabetes.[7][8] The initial focus was on identifying a potent and selective oral DPP-4 inhibitor. Early leads, such as isoleucyl thiazolidide, were discontinued due to toxicity, which was later hypothesized to be caused by off-target inhibition of the related proteases DPP8 and DPP9.[8]
This led to a medicinal chemistry effort focused on achieving high selectivity for DPP-4 over other dipeptidyl peptidases. Through structure-activity relationship (SAR) studies, a selective β-amino acid piperazine series was identified.[7] A significant challenge with this series was extensive in vivo metabolism of the piperazine moiety.[7] To address this, a series of bicyclic derivatives were synthesized, leading to the discovery of a potent and selective triazolopiperazine series with improved pharmacokinetic properties.[7][8] Further optimization of this series culminated in the identification of Sitagliptin (formerly MK-0431).[9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Sitagliptin's pharmacological profile.
| Parameter | Value | Reference |
| DPP-4 Inhibition | ||
| IC50 (human plasma) | ~15 nM | [10] |
| Ki | 9 nM | [11] |
| Pharmacokinetics | ||
| Oral Bioavailability | ~87% | [4] |
| Half-life | 8-14 hours | [11] |
| Excretion | ~87% urine, ~13% feces | [11] |
| Clinical Efficacy | ||
| HbA1c Reduction (vs. placebo) | ~0.7% | [12] |
Table 1: Pharmacological and Pharmacokinetic Properties of Sitagliptin
| Enzyme | IC50 (µM) | Selectivity vs. DPP-4 |
| DPP-4 | 0.019 | 1 |
| DPP8 | >100 | >5263 |
| DPP9 | >100 | >5263 |
| QPP | >100 | >5263 |
| FAP | >100 | >5263 |
| Trypsin | >100 | >5263 |
| Thrombin | >100 | >5263 |
Table 2: Selectivity Profile of Sitagliptin Against Related Proteases (Data derived from preclinical studies)
Synthesis Pathway of Sitagliptin
The commercial synthesis of Sitagliptin has evolved to improve efficiency, reduce cost, and employ greener chemistry. The second-generation synthesis, a significant improvement over the initial route, involves a highly efficient asymmetric hydrogenation of a β-keto amide precursor.[13][14]
Experimental Protocols
Protocol 4.1: Preparation of the Enamine Precursor
This protocol describes a key step in a reported synthesis of Sitagliptin involving the formation of an enamine intermediate.
Materials:
-
(R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][7][12]triazolo[4,3-a]pyrazine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ammonium acetate
-
Methanol
Procedure:
-
To a solution of (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid in dichloromethane, add EDC, HOBt, and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][7][12]triazolo[4,3-a]pyrazine hydrochloride.
-
Add N,N-diisopropylethylamine to the reaction mixture and stir at room temperature.
-
Upon completion of the amide coupling, the intermediate is treated with a methanolic solution of ammonium acetate.
-
The mixture is heated to reflux to facilitate the formation of the enamine.
-
After cooling, the product is isolated and purified by crystallization.
Protocol 4.2: Asymmetric Hydrogenation to Sitagliptin
This protocol outlines the highly efficient asymmetric hydrogenation step.
Materials:
-
Enamine precursor from Protocol 4.1
-
Rhodium catalyst, e.g., [(cod)RhCl]2
-
Chiral phosphine ligand, e.g., t-Bu-JOSIPHOS
-
Methanol
-
Hydrogen gas
Procedure:
-
In a suitable pressure reactor, dissolve the enamine precursor in methanol.
-
Add the rhodium catalyst and the chiral phosphine ligand.
-
Pressurize the reactor with hydrogen gas (e.g., 250 psig) and heat to the desired temperature (e.g., 50 °C).[14]
-
Maintain the reaction under these conditions until completion, monitoring by a suitable analytical method (e.g., HPLC).
-
Upon completion, the catalyst is removed, often by treatment with an adsorbent material.
-
The resulting Sitagliptin is then isolated, typically as a phosphate salt, by crystallization.
Diagrams
Signaling Pathway of DPP-IV Inhibition
Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.
Experimental Workflow for Sitagliptin Synthesis
Caption: Second-generation synthesis workflow for Sitagliptin.
Conclusion
Sitagliptin stands as a landmark in the development of DPP-IV inhibitors for type 2 diabetes. Its discovery was driven by a focused effort to achieve high selectivity and favorable pharmacokinetic properties. The evolution of its synthesis to a highly efficient, asymmetric process highlights the advancements in modern pharmaceutical chemistry. The mechanism of action, centered on the potentiation of the incretin pathway, provides effective glycemic control with a low risk of hypoglycemia, establishing it as a cornerstone of diabetes therapy.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of JANUVIA™ (Sitagliptin), a Selective Dipeptidyl...: Ingenta Connect [ingentaconnect.com]
- 9. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]
- 12. Sitagliptin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Off-Target Effects of Non-Selective DPP-4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. Their primary mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to increased levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This, in turn, enhances glucose-dependent insulin secretion and suppresses glucagon release. However, the selectivity of these inhibitors is not absolute. The DPP-4 enzyme belongs to a larger family of serine proteases, including DPP-8, DPP-9, Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (PREP), which share structural homology. Non-selective inhibition of these related enzymes can lead to a range of off-target effects, which are of significant interest in drug development and clinical practice. This guide provides an in-depth technical overview of the core off-target effects of non-selective DPP-4 inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.
Off-Target Profile of DPP-4 Inhibitors
The degree of selectivity of different DPP-4 inhibitors varies, leading to a range of off-target activities. The primary off-targets of concern are DPP-8, DPP-9, FAP, and PREP due to their structural similarity to DPP-4. Inhibition of these enzymes can trigger unintended physiological responses.
Quantitative Inhibition Data
The following tables summarize the inhibitory potency (IC50 or Ki values) of several DPP-4 inhibitors against their primary target (DPP-4) and key off-targets. This data, compiled from various in vitro studies, highlights the selectivity profiles of these compounds. Lower values indicate higher potency.
Table 1: Inhibitory Potency (IC50/Ki in nM) of DPP-4 Inhibitors against DPP-4, DPP-8, and DPP-9
| Inhibitor | DPP-4 | DPP-8 | DPP-9 | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Sitagliptin | 18[1] | 33,780[2] | 55,142[2] | >1800-fold | >3000-fold |
| Saxagliptin | 1.3[3] | 508[2] | 98[2] | ~390-fold | ~75-fold |
| Vildagliptin | 3.5[4] | 2,200 (IC50)[3] | 230 (Ki)[3] | ~628-fold | ~65-fold |
| Alogliptin | <10[1] | >100,000 | >100,000 | >10,000-fold | >10,000-fold |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000-fold | >10,000-fold |
Table 2: Inhibitory Potency (IC50/Ki in nM) of Selected Compounds against FAP and PREP
| Compound | FAP | PREP |
| Talabostat (Val-boroPro) | 560[1] | 390[1] |
| Linagliptin | 370 (IC50) | - |
| Anagliptin | 72,700 (IC50) | - |
| Vildagliptin Analogues | Selective against FAP and PREP[5] | Selective against FAP and PREP[5] |
| (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold | Low nanomolar | >1000-fold selectivity over PREP[6] |
Note: Data for all inhibitors against all off-targets is not consistently available in the public domain. The tables represent a compilation of reported values. "-" indicates data not found.
Key Off-Target Mediated Signaling Pathways
Inhibition of DPP-8, DPP-9, FAP, and PREP by non-selective DPP-4 inhibitors can initiate distinct downstream signaling cascades, leading to various physiological outcomes.
DPP-8/DPP-9 Inhibition and Inflammasome Activation
Inhibition of the intracellular enzymes DPP-8 and DPP-9 has been shown to activate the NLRP1 and CARD8 inflammasomes. This activation is a critical off-target effect that can lead to pyroptosis, a form of pro-inflammatory cell death.
Caption: DPP-8/9 inhibition-induced inflammasome activation and pyroptosis.
Fibroblast Activation Protein (FAP) Inhibition and Extracellular Matrix (ECM) Remodeling
FAP is a transmembrane serine protease expressed on activated fibroblasts. Its inhibition can interfere with ECM remodeling, a process crucial in wound healing, fibrosis, and cancer progression. This is partly mediated through the integrin-FAK-YAP/TAZ signaling pathway.
Caption: FAP's role in ECM remodeling via the Integrin-FAK-YAP/TAZ pathway.
Prolyl Oligopeptidase (PREP) Inhibition and Autophagy Induction
PREP is a cytosolic serine protease. Its inhibition has been linked to the induction of autophagy, a cellular process for degrading and recycling cellular components. This is thought to occur through the modulation of the PP2A-DAPK1-Beclin1 signaling axis.
Caption: PREP inhibition-mediated induction of autophagy.
Experimental Protocols
The characterization of off-target effects of DPP-4 inhibitors relies on robust in vitro assays. The following sections detail the general methodologies for key experiments.
Fluorometric Enzyme Inhibition Assay
This is a common method to determine the potency of an inhibitor against a specific enzyme.
Principle: The assay utilizes a synthetic substrate that is non-fluorescent but becomes fluorescent upon cleavage by the target enzyme. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of fluorescence generation.
General Protocol (Adaptable for DPP-4, DPP-8, DPP-9, FAP, and PREP):
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4-8.0), often containing a detergent like Triton X-100 or BSA to prevent non-specific binding.
-
Enzyme Solution: Recombinant human enzyme (DPP-4, DPP-8, DPP-9, FAP, or PREP) is diluted to a working concentration in assay buffer.
-
Substrate Solution: A fluorogenic substrate is diluted in assay buffer. Common substrates include:
-
Inhibitor Solutions: The test compounds (non-selective DPP-4 inhibitors) are serially diluted to various concentrations.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add a small volume of inhibitor solution to each well.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to a control with no inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a fluorometric enzyme inhibition assay.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to a receptor or enzyme.
Principle: A radiolabeled ligand with known high affinity for the target is competed for binding with the unlabeled test compound (inhibitor). The amount of radioligand bound is inversely proportional to the affinity of the test compound.
General Protocol:
-
Reagent Preparation:
-
Binding Buffer: Similar to the enzyme assay buffer.
-
Membrane/Protein Preparation: Membranes from cells expressing the target enzyme or purified recombinant protein are prepared.
-
Radioligand: A high-affinity ligand for the target enzyme is labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: The non-selective DPP-4 inhibitor is serially diluted.
-
-
Assay Procedure:
-
In a multi-well plate, combine the membrane/protein preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand, typically by rapid filtration through a filter mat that traps the membranes/protein.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to obtain specific binding.
-
The IC50 value is determined from a competition curve of specific binding versus the logarithm of the test compound concentration.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Caption: Workflow for a radioligand binding assay.
Conclusion
The off-target effects of non-selective DPP-4 inhibitors are a critical consideration in their development and clinical application. Inhibition of DPP-8, DPP-9, FAP, and PREP can lead to distinct and potentially significant physiological consequences, ranging from inflammation and cell death to alterations in tissue remodeling and cellular autophagy. A thorough understanding of the selectivity profiles of these inhibitors, gained through rigorous in vitro and in vivo characterization, is essential for the design of safer and more effective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate and mitigate the off-target effects of this important class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl oligopeptidase activity assay. [bio-protocol.org]
Dpp-IV-IN-2 binding affinity for DPP family enzymes
An In-depth Technical Guide on the Binding Affinity of Dpp-IV-IN-2 for DPP Family Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of the inhibitor this compound for the dipeptidyl peptidase (DPP) family of enzymes. The information is curated for professionals in drug discovery and development, offering precise data, experimental context, and visual representations of key concepts and processes.
Binding Affinity of this compound
This compound has been characterized as an inhibitor of dipeptidyl peptidase IV (DPP-IV), also known as DPP-4, and the related enzymes DPP-8 and DPP-9. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Data Presentation
The binding affinity of this compound for DPP-4 and DPP-8/9 is summarized in the table below. This allows for a clear comparison of its potency against different members of the DPP family.
| Enzyme Target | IC50 Value (µM) |
| Dipeptidyl Peptidase IV (DPP-IV/DPP-4) | 0.1[1][2][3][4] |
| Dipeptidyl Peptidase 8/9 (DPP-8/9) | 0.95[1][2][3][4] |
This data indicates that this compound is approximately 9.5-fold more selective for DPP-4 over DPP-8 and DPP-9.
Experimental Protocols
The determination of IC50 values for DPP-IV inhibitors like this compound typically involves an in vitro enzymatic assay. The following is a representative, detailed methodology synthesized from common laboratory practices.
Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol outlines the steps to measure the inhibitory activity of a compound against DPP-IV using a fluorogenic substrate.
A. Materials and Reagents:
-
Recombinant human DPP-IV enzyme
-
DPP-IV inhibitor (e.g., this compound)
-
Fluorogenic substrate: H-Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0) containing NaCl and a detergent like Triton X-100.
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Positive control inhibitor (e.g., Sitagliptin)
-
Solvent for inhibitor (e.g., DMSO)
B. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-IV inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the inhibitor in Assay Buffer to achieve a range of final assay concentrations.
-
Dilute the recombinant DPP-IV enzyme to the desired working concentration in Assay Buffer.
-
Prepare the H-Gly-Pro-AMC substrate solution in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and the substrate solution.
-
Control wells (100% enzyme activity): Add Assay Buffer, the DPP-IV enzyme solution, and the solvent used for the inhibitor.
-
Inhibitor wells: Add Assay Buffer, the DPP-IV enzyme solution, and the serially diluted inhibitor solutions.
-
Positive control wells: Add Assay Buffer, the DPP-IV enzyme solution, and the positive control inhibitor.
-
-
Incubation:
-
Pre-incubate the plate with the enzyme and inhibitor (or solvent control) at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time. The cleavage of the AMC group from the substrate by DPP-IV results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of this compound's characteristics and the experimental workflow.
Signaling Pathways and Logical Relationships
References
Methodological & Application
Application Notes and Protocols: DPP-IV in vitro Enzyme Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving X-proline or X-alanine dipeptides from their N-terminus.[1][2] The inactivation of these incretins leads to decreased insulin secretion and increased glucagon release.[2] Inhibitors of DPP-IV prevent this degradation, thereby prolonging the action of GLP-1 and GIP, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[3][4] This mechanism makes DPP-IV a key therapeutic target for the management of type 2 diabetes.[5][6]
This document provides a detailed protocol for an in vitro fluorescence-based assay to screen for and characterize inhibitors of DPP-IV, such as Dpp-IV-IN-2. The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which upon cleavage by DPP-IV, releases the highly fluorescent AMC group.[7][8] The inhibitory activity of a test compound is determined by measuring the reduction in fluorescence.[3]
Signaling Pathway of DPP-IV Inhibition
The diagram below illustrates the mechanism of action for DPP-IV inhibitors in the context of glucose homeostasis.
Experimental Protocol
This protocol is designed for a 96-well plate format and is suitable for high-throughput screening.
Materials and Reagents
The following table summarizes the necessary components for the assay.
| Component | Supplier Example | Storage |
| Human Recombinant DPP-IV Enzyme | Abcam (ab133081)[7] | -80°C |
| DPP-IV Substrate (Gly-Pro-AMC) | Cayman Chemical (700213)[8] | -20°C, protected from light |
| DPP-IV Assay Buffer (10X) | Abcam (ab133081)[7] | -20°C |
| Positive Control (Sitagliptin) | Sigma-Aldrich (MAK203) | -20°C |
| Test Inhibitor (this compound) | User-supplied | Store as per manufacturer's instructions |
| 96-well solid white plate | Abcam (ab133081)[7] | Room Temperature |
| HPLC-grade water | N/A | Room Temperature |
| DMSO (optional, for inhibitors) | N/A | Room Temperature |
Reagent Preparation
It is recommended to bring all reagents to room temperature before use, except for the enzyme, which should be kept on ice.[8]
-
1X DPP-IV Assay Buffer: Prepare the 1X working solution by diluting the 10X stock with HPLC-grade water. For example, mix 3 mL of 10X Assay Buffer with 27 mL of HPLC-grade water.[1] The final buffer composition is typically 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[1]
-
DPP-IV Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme stock with 1X Assay Buffer to the desired working concentration. The stability of the diluted enzyme on ice is typically around two hours.[8]
-
DPP-IV Substrate Solution: Dilute the substrate stock (e.g., 5 mM) with 1X Assay Buffer to the final working concentration (e.g., 200 µM).[9] Protect the solution from light.
-
Test Inhibitor (this compound) Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or 1X Assay Buffer).[1] Note that ethanol and methanol are not recommended as they can reduce enzyme activity.[1] From the stock, prepare a serial dilution to test a range of concentrations. Prepare solutions at 4X the final desired concentration.
-
Positive Control (Sitagliptin) Solution: Prepare a stock solution and a dilution series in the same manner as the test inhibitor.[1]
Experimental Workflow Diagram
The following diagram outlines the key steps of the DPP-IV inhibition assay protocol.
Assay Procedure
The final assay volume in each well is 100 µL.[1]
-
Plate Setup: Add reagents to a 96-well solid white plate according to the layout described in the table below. It is recommended to perform all measurements in triplicate.[1]
| Well Type | Reagent 1 (µL) | Reagent 2 (µL) | Reagent 3 (µL) | Pre-incubation | Reagent 4 (µL) |
| Blank (Background) | 40 µL 1X Assay Buffer | 10 µL Solvent | - | 50 µL 1X Assay Buffer | |
| Enzyme Control (EC) | 30 µL 1X Assay Buffer | 10 µL DPP-IV Enzyme | 10 µL Solvent | \multirow{3}{}{\rotatebox{90}{10 min @ 37°C}} | \multirow{3}{}{50 µL Substrate} |
| Test Inhibitor | 30 µL 1X Assay Buffer | 10 µL DPP-IV Enzyme | 10 µL this compound (dilutions) | ||
| Positive Control (PC) | 30 µL 1X Assay Buffer | 10 µL DPP-IV Enzyme | 10 µL Sitagliptin (dilutions) |
-
Pre-incubation: Mix the contents of the wells gently. Cover the plate and incubate for 10 minutes at 37°C.[3][9]
-
Reaction Initiation: Add 50 µL of the prepared Substrate Solution to all wells to start the enzymatic reaction.[1]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C. Protect the plate from light.[1][9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer. Set the excitation wavelength to 350-360 nm and the emission wavelength to 450-465 nm.[8][10] The measurement can be performed as an endpoint reading after the 30-minute incubation or in kinetic mode, recording data every 1-2 minutes over 15-30 minutes.[3]
Data Presentation and Analysis
Data Calculation
-
Correct for Background: Calculate the average fluorescence of the Blank wells. Subtract this value from the fluorescence readings of all other wells.[1]
-
Calculate Percent Inhibition: Use the background-corrected fluorescence values (RFU - Relative Fluorescence Units) to calculate the percentage of DPP-IV inhibition for each concentration of the test compound using the following formula:[11]
% Inhibition = ( (RFU of EC - RFU of Inhibitor) / RFU of EC ) * 100
Example Data Table
The following table provides a template for recording and analyzing experimental data.
| [this compound] (µM) | Avg. RFU | Corrected RFU | % Inhibition |
| Blank | 150 | 0 | N/A |
| 0 (EC) | 8150 | 8000 | 0% |
| 0.01 | 7350 | 7200 | 10.0% |
| 0.1 | 6150 | 6000 | 25.0% |
| 1 | 4150 | 4000 | 50.0% |
| 10 | 1750 | 1600 | 80.0% |
| 100 | 950 | 800 | 90.0% |
IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%. To determine the IC₅₀ for this compound:
-
Plot the Percent Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Excel).
-
The IC₅₀ value is the concentration at which the curve crosses the 50% inhibition mark.[12] Based on the example data above, the IC₅₀ for this compound would be 1 µM.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. phcogj.com [phcogj.com]
- 11. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Note & Protocols: Cell-Based Assay Development for DPP-IV Inhibition using Dpp-IV-IN-2
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane serine protease ubiquitously expressed on the surface of various cell types, including endothelial, epithelial, and immune cells.[1][2][3] It plays a critical role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] By inactivating these hormones, DPP-IV curtails their insulinotropic effects.[4] Consequently, inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus.[2][7]
Dpp-IV-IN-2 is a potent and selective inhibitor of the DPP-IV enzyme. This application note provides a comprehensive guide for the development and implementation of a robust cell-based assay to characterize the inhibitory activity of this compound. The protocols herein describe a fluorometric method to measure DPP-IV activity directly on live cells, determine the half-maximal inhibitory concentration (IC50) of the compound, and assess its potential cytotoxicity.
Assay Principle
The cell-based assay quantifies the activity of cell-surface DPP-IV using a specific fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1][2] DPP-IV cleaves the dipeptide from the substrate, releasing the highly fluorescent AMC moiety. The resulting fluorescence intensity is directly proportional to the enzymatic activity. In the presence of an inhibitor like this compound, the activity of DPP-IV is reduced, leading to a decrease in the fluorescent signal. The assay is performed on a cell line with endogenous expression of DPP-IV, such as the human colon adenocarcinoma cell line, Caco-2.[3][8]
Signaling Pathway Context
DPP-IV is a multifunctional protein involved in various physiological processes beyond glucose metabolism, including immune regulation and signal transduction.[9] Its primary role in diabetes therapy is linked to the incretin pathway. The diagram below illustrates the mechanism of action for a DPP-IV inhibitor.
Caption: Mechanism of DPP-IV inhibition on the incretin signaling pathway.
Materials and Reagents
| Reagent / Material | Supplier | Notes |
| This compound | Varies | Prepare stock in DMSO (e.g., 10 mM) |
| Caco-2 Cell Line | ATCC | Human colon adenocarcinoma |
| DMEM, high glucose | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated |
| Penicillin-Streptomycin | Gibco | 100x solution |
| Trypsin-EDTA (0.25%) | Gibco | For cell detachment |
| DPBS (Dulbecco's PBS) | Gibco | Without Ca²⁺ and Mg²⁺ |
| Assay Buffer (HBSS) | Gibco | Hank's Balanced Salt Solution |
| Gly-Pro-AMC Substrate | Cayman/Abcam | Prepare stock in DMSO (e.g., 10 mM) |
| Sitagliptin | Sigma-Aldrich | Positive control inhibitor |
| Resazurin Sodium Salt | Sigma-Aldrich | For cytotoxicity assay |
| 96-well black, clear-bottom plates | Corning | For fluorescence assays |
| 96-well clear plates | Corning | For cell culture and cytotoxicity |
| Fluorescence Microplate Reader | Varies | Ex/Em: ~360/460 nm |
Experimental Workflow
The overall experimental process follows a sequential workflow from cell culture preparation to data analysis. This ensures reproducibility and accurate characterization of the inhibitor's effects.
Caption: General workflow for the cell-based DPP-IV inhibition assay.
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Maintain Caco-2 Cells: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: When cells reach 80-90% confluency, wash with DPBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Plate Cells: Centrifuge the cell suspension, resuspend in fresh medium, and count the cells. Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.
-
Incubate: Incubate the plate for 24-48 hours to allow cells to form a confluent monolayer.
Protocol 2: DPP-IV Inhibition Assay (IC50 Determination)
This protocol is designed to determine the dose-dependent inhibitory effect of this compound.
Caption: Logic of serial dilution for generating a dose-response curve.
-
Prepare Inhibitor Dilutions: Prepare a 2x concentrated serial dilution series of this compound in assay buffer (HBSS). For example, create a 10-point series starting from 200 µM down to 2 nM. Also prepare a 2x solution of Sitagliptin (e.g., 20 µM) as a positive control and a vehicle control (DMSO in HBSS, matching the highest DMSO concentration).
-
Prepare Cells: Gently aspirate the culture medium from the wells. Wash the cell monolayer once with 100 µL of pre-warmed HBSS.
-
Add Inhibitor: Add 50 µL of each 2x inhibitor concentration (including positive and vehicle controls) to the corresponding wells in triplicate.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Prepare Substrate: During the incubation, prepare a 2x substrate solution (e.g., 200 µM Gly-Pro-AMC) in pre-warmed HBSS. Protect from light.
-
Initiate Reaction: Add 50 µL of the 2x substrate solution to all wells, bringing the final volume to 100 µL and the final substrate concentration to 100 µM.
-
Incubate and Read: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence kinetically every 2 minutes for 30-60 minutes, or as a single endpoint reading after 30 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2]
Protocol 3: Cytotoxicity Assay (Resazurin Method)
It is critical to confirm that the observed inhibition is not due to compound-induced cell death. This assay should be run in parallel on a separate plate prepared at the same time as the main assay plate.
-
Prepare Plate: Use a clear 96-well plate seeded with Caco-2 cells as described in Protocol 1.
-
Add Compound: Treat the cells with the same concentrations of this compound as used in the inhibition assay (1x final concentrations in complete medium). Incubate for the total duration of the main assay (e.g., pre-incubation + reaction time, ~1-2 hours). For longer-term cytotoxicity, incubate for 24 hours.
-
Prepare Resazurin: Prepare a 0.15 mg/mL solution of resazurin in DPBS and filter-sterilize.
-
Incubate with Resazurin: Aspirate the compound-containing medium. Add 100 µL of fresh medium plus 10 µL of the resazurin solution to each well. Incubate for 2-4 hours at 37°C.
-
Measure Fluorescence: Measure the fluorescence of the reduced product, resorufin, at Ex/Em ~560/590 nm.
Data Analysis and Presentation
-
Background Subtraction: Subtract the average fluorescence of "no cell" control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100
-
Signal_Inhibitor is the fluorescence from inhibitor-treated wells.
-
Signal_Vehicle is the fluorescence from vehicle (DMSO) control wells (representing 0% inhibition or 100% activity).
-
-
IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Cytotoxicity Analysis: Calculate cell viability relative to the vehicle control. % Viability = (Signal_Treated / Signal_Vehicle) * 100
Example Data Tables
Table 1: Example IC50 Data for this compound
| Concentration (nM) | log[Conc.] | % Inhibition (Mean) | Std. Dev. |
|---|---|---|---|
| 10000 | 4.00 | 98.5 | 2.1 |
| 3000 | 3.48 | 95.2 | 3.5 |
| 1000 | 3.00 | 89.1 | 4.2 |
| 300 | 2.48 | 75.4 | 3.8 |
| 100 | 2.00 | 52.3 | 2.9 |
| 30 | 1.48 | 24.8 | 3.1 |
| 10 | 1.00 | 9.7 | 2.5 |
| 1 | 0.00 | 1.2 | 1.8 |
| Calculated IC50 (nM) | | 95.6 | |
Table 2: Example Cytotoxicity Data for this compound
| Concentration (nM) | % Cell Viability (Mean) | Std. Dev. |
|---|---|---|
| 10000 | 99.1 | 4.5 |
| 3000 | 101.2 | 5.1 |
| 1000 | 98.9 | 3.9 |
| 300 | 100.5 | 4.8 |
| 100 | 102.3 | 5.5 |
| 10 | 99.8 | 4.2 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation; Contaminated medium/buffer | Prepare fresh substrate daily and protect from light; Use fresh, high-quality reagents. |
| Low signal-to-background ratio | Low DPP-IV expression; Insufficient cell number | Use a cell line with higher DPP-IV expression (e.g., HepG-2)[10]; Optimize cell seeding density. |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors | Ensure a homogenous cell suspension before seeding; Use calibrated multichannel pipettes. |
| IC50 value differs from literature | Different assay conditions (cell type, substrate conc., time) | Standardize all assay parameters and report them clearly. Ensure substrate concentration is at or below Km. |
| Inhibition observed but also cytotoxicity | Compound is toxic to cells at active concentrations | The inhibitory effect may be an artifact of cell death. Note the cytotoxic concentration (CC50) and consider assay modifications (e.g., shorter incubation). |
References
- 1. content.abcam.com [content.abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of DPP-IV-IN-2 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of DPP-IV-IN-2, a dual inhibitor of Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) and Dipeptidyl Peptidase 8/9 (DPP8/9), in immunology research. This document includes the inhibitor's profile, its mechanism of action, detailed protocols for key immunological assays, and representative data.
This compound Inhibitor Profile
This compound is a chemical inhibitor with activity against both DPP-IV and DPP8/9.[1][2][3] Understanding its chemical and physical properties is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 136259-18-2 | [1][2][3] |
| Molecular Formula | C₁₈H₂₆N₄O₅ | [1] |
| Molecular Weight | 378.43 g/mol | [1] |
| IC₅₀ | DPP-IV: 0.1 µM; DPP8/9: 0.95 µM | [1][2][3] |
| Solubility | Soluble in DMSO | [1][3] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [1][2][3] |
Note: This product is for research use only and not for human or veterinary use.[1]
Mechanism of Action in the Immune System
DPP-IV is a transmembrane glycoprotein expressed on various immune cells, including T cells, B cells, NK cells, and macrophages. It exerts its immunological effects through both enzymatic and non-enzymatic functions.
Enzymatic Activity: DPP-IV cleaves N-terminal dipeptides from various substrates, including chemokines and cytokines, thereby modulating their activity. Inhibition of this enzymatic activity by this compound can prolong the signaling of these immunoregulatory molecules.
Non-Enzymatic Activity (Co-stimulation): As the T-cell activation marker CD26, DPP-IV interacts with other cell surface molecules, such as adenosine deaminase (ADA) and caveolin-1, to act as a co-stimulatory molecule in T-cell activation and proliferation. DPP-IV inhibitors may interfere with these interactions, leading to immunomodulatory effects.
This compound, by inhibiting DPP-IV, can be expected to modulate immune responses by:
-
Suppressing T-cell proliferation: By interfering with T-cell receptor (TCR) signaling.
-
Altering cytokine production: Potentially down-regulating pro-inflammatory cytokines such as IFN-γ and IL-17, while potentially up-regulating anti-inflammatory cytokines.
-
Modulating the activity of other immune cells: Including B cells, NK cells, and macrophages.
The dual inhibition of DPP8/9 may also contribute to the overall immunological effect, as these enzymes are also involved in immune regulation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways of DPP-IV in T-cell activation and the proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for key immunology experiments that can be adapted for the use of this compound. Note: As there is no published literature on the use of this compound in these specific assays, the provided concentrations are suggestions based on its IC₅₀ and should be optimized for your specific experimental conditions.
In Vitro DPP-IV Enzyme Activity Inhibition Assay
This assay determines the inhibitory effect of this compound on the enzymatic activity of DPP-IV.
Materials:
-
This compound
-
Recombinant human DPP-IV
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. A suggested starting range is 0.01 µM to 100 µM.
-
In a 96-well plate, add 50 µL of each this compound dilution. Include a vehicle control (DMSO in assay buffer) and a positive control inhibitor if available.
-
Add 50 µL of the DPP-IV substrate solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
T-Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of T-cells stimulated in vitro.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Prepare different concentrations of this compound in culture medium. A suggested starting range is 0.1 µM to 50 µM.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Stimulate the cells with a mitogen (e.g., PHA at 1-5 µg/mL) or by coating the wells with anti-CD3 (e.g., 1 µg/mL) and adding soluble anti-CD28 (e.g., 1 µg/mL). Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
Harvest the cells and analyze the dye dilution by flow cytometry to assess cell proliferation.
Cytokine Production Assay
This protocol is to determine the effect of this compound on the production of cytokines by stimulated T-cells.
Materials:
-
This compound
-
PBMCs or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
T-cell mitogen (e.g., PHA) or anti-CD3/anti-CD28 antibodies
-
96-well cell culture plate
-
ELISA kits or multiplex bead array assay for desired cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10)
Procedure:
-
Follow steps 1-7 of the T-cell Proliferation Assay protocol.
-
After 48-72 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.
Data Presentation
The following tables present representative quantitative data from studies using other DPP-IV inhibitors, which can serve as an expectation for experiments with this compound.
Table 1: Effect of a DPP-IV Inhibitor on T-Cell Proliferation
| Treatment | Concentration (µM) | Proliferation (% of Stimulated Control) |
| Unstimulated Control | - | < 5% |
| Stimulated Control | - | 100% |
| DPP-IV Inhibitor | 1 | 85% |
| DPP-IV Inhibitor | 10 | 62% |
| DPP-IV Inhibitor | 50 | 35% |
| (Data are hypothetical and based on trends observed in the literature for DPP-IV inhibitors) |
Table 2: Effect of a DPP-IV Inhibitor on Cytokine Production by Stimulated T-Cells
| Treatment | Concentration (µM) | IFN-γ (pg/mL) | IL-10 (pg/mL) |
| Unstimulated Control | - | < 20 | < 10 |
| Stimulated Control | - | 1500 | 250 |
| DPP-IV Inhibitor | 10 | 1100 | 350 |
| DPP-IV Inhibitor | 50 | 700 | 450 |
| (Data are hypothetical and based on trends observed in the literature for DPP-IV inhibitors, suggesting a shift towards an anti-inflammatory profile) |
Conclusion
This compound is a valuable tool for investigating the role of DPP-IV and DPP8/9 in the immune system. The provided protocols and information serve as a starting point for researchers to design and execute experiments to explore its immunomodulatory effects. Due to the lack of specific published data for this compound, it is imperative that researchers perform dose-response experiments to determine the optimal working concentrations for their specific cellular models and assays.
References
Application Notes and Protocols for DPP-IV Inhibitors in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, with a focus on the compound designated as Dpp-IV-IN-2 , in preclinical metabolic disease models. Due to the limited availability of specific in vivo data and detailed protocols for this compound, this document leverages data and methodologies from well-characterized DPP-IV inhibitors such as Sitagliptin and Vildagliptin as a guiding framework for experimental design and data interpretation.
Introduction to DPP-IV Inhibition in Metabolic Diseases
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis.[1] Its primary function in this context is the rapid inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] Incretins are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[3] By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[4][5][6] This mechanism of action has established DPP-IV inhibitors as a valuable therapeutic class for the management of type 2 diabetes mellitus.[4][6][7]
The compound This compound has been identified as an inhibitor of DPP-IV. Depending on the supplier, "this compound" may refer to different chemical entities:
-
CAS No. 136259-18-2: An inhibitor of both DPP-IV (IC50 = 0.1 µM) and DPP8/9 (IC50 = 0.95 µM).
-
CAS No. 2133900-17-7: A potent and selective DPP-4 inhibitor (IC50 = 79 nM), structurally analogous to Alogliptin.
Researchers should verify the specific compound and its properties before commencing any experiment.
Data Presentation
The following tables summarize quantitative data for representative DPP-IV inhibitors in various metabolic disease models. This data can serve as a benchmark for evaluating the efficacy of novel inhibitors like this compound.
Table 1: In Vitro Inhibitory Activity of Selected DPP-IV Inhibitors
| Compound | IC50 (DPP-IV) | Target Selectivity | Reference |
| This compound | 0.1 µM | DPP8/9 (0.95 µM) | [7] |
| This compound | 79 nM | Selective for DPP-IV | [4] |
| Sitagliptin | ~19 nM | High | |
| Vildagliptin | ~60 nM | High | |
| Alogliptin | <10 nM | High | |
| Linagliptin | ~1 nM | High | |
| Saxagliptin | ~50 nM | High |
Table 2: Effects of DPP-IV Inhibitors on Metabolic Parameters in Preclinical Models
| Inhibitor | Animal Model | Dose & Route | Duration | Key Findings | Reference |
| Sitagliptin | Zucker fatty rats | 10 mg/kg, p.o. | Acute | Reduced glycemic excursion, increased plasma insulin | |
| Vildagliptin | db/db mice | 10 mg/kg, p.o. | 4 weeks | Reduced HbA1c, improved glucose tolerance | [7] |
| Linagliptin | Diet-induced obese mice | 3 mg/kg, p.o. | 8 weeks | Reduced fasting glucose and insulin, improved insulin sensitivity | [7] |
Table 3: Clinical Effects of DPP-IV Inhibitors on Glycemic Control in Type 2 Diabetes Patients
| Inhibitor | Dosage | Treatment Duration | Change in HbA1c | Reference |
| Sitagliptin | 100 mg once daily | 24 weeks | -0.6% to -1.5% | [7] |
| Vildagliptin | 50 mg twice daily | 24 weeks | Significant reduction | [7] |
| Alogliptin | 25 mg once daily | 26 weeks | -0.56% | |
| Linagliptin | 5 mg once daily | 24 weeks | -0.69% | |
| Saxagliptin | 5 mg once daily | 24 weeks | -0.72% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of DPP-IV inhibitors in metabolic disease models. These protocols are based on established methods and can be adapted for the specific inhibitor under investigation.
Protocol 1: In Vitro DPP-IV Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC) or colorimetric substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Sitagliptin, Vildagliptin)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the DPP-IV enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent and then dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the serially diluted test compound or control to triplicate wells.
-
Add 25 µL of the diluted DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence (Excitation: 360 nm, Emission: 460 nm for Gly-Pro-AMC) or absorbance (405 nm for Gly-Pro-p-nitroanilide) at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in fluorescence/absorbance) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes
Objective: To evaluate the in vivo efficacy of a DPP-IV inhibitor on glucose tolerance.
Materials:
-
Diabetic rodent model (e.g., db/db mice, Zucker diabetic fatty rats)
-
Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Positive control (e.g., Sitagliptin)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals to handling for at least one week prior to the experiment.
-
Fast the animals overnight (12-16 hours) with free access to water.
-
-
Compound Administration:
-
Record the body weight of each animal.
-
Administer the test compound, vehicle, or positive control via oral gavage at a defined time (e.g., 30-60 minutes) before the glucose challenge.
-
-
Baseline Blood Glucose:
-
Just before the glucose administration, collect a blood sample from the tail vein to measure baseline blood glucose (t=0).
-
-
Glucose Challenge:
-
Administer the glucose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups. A significant reduction in the AUC for the test compound group compared to the vehicle group indicates improved glucose tolerance.
-
Protocol 3: Measurement of Active GLP-1 Levels
Objective: To determine the effect of a DPP-IV inhibitor on the levels of active (intact) GLP-1 in plasma.
Materials:
-
Rodent model
-
Test compound, vehicle, and positive control
-
DPP-IV inhibitor cocktail (for blood sample collection)
-
EDTA-coated collection tubes
-
ELISA kit for active GLP-1
-
Centrifuge
Procedure:
-
Animal Treatment:
-
Fast animals and administer the test compound, vehicle, or positive control as described in the OGTT protocol.
-
-
Blood Collection:
-
At a specified time point after compound administration (and potentially after a glucose challenge), collect blood samples via cardiac puncture or from a cannulated vessel into EDTA tubes containing a DPP-IV inhibitor cocktail to prevent ex vivo degradation of GLP-1.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
ELISA:
-
Thaw the plasma samples on ice.
-
Perform the ELISA for active GLP-1 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of active GLP-1 in each sample based on the standard curve.
-
Perform statistical analysis to compare the active GLP-1 levels between the treatment groups. An increase in active GLP-1 levels in the test compound group compared to the vehicle group demonstrates target engagement.
-
Visualization of Pathways and Workflows
Signaling Pathway of DPP-IV Inhibition
Caption: DPP-IV Inhibition Signaling Pathway.
Experimental Workflow for Evaluating DPP-IV Inhibitors
Caption: Preclinical Evaluation Workflow for DPP-IV Inhibitors.
References
Application Notes and Protocols for Fluorogenic Substrate Assays of DPP-IV Activity Using Dpp-IV-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue in the penultimate position.[1][2] A key function of DPP-IV is the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are essential for stimulating insulin secretion and suppressing glucagon release, thereby maintaining glucose homeostasis.[3][4] By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is prolonged, leading to enhanced insulinotropic effects. This mechanism forms the basis for the therapeutic use of DPP-IV inhibitors in the management of type 2 diabetes mellitus.[3][5]
Dpp-IV-IN-2 is a potent and selective inhibitor of DPP-IV. This document provides detailed protocols for assessing the inhibitory activity of this compound using a fluorogenic substrate assay. This assay is a rapid, sensitive, and reliable method suitable for high-throughput screening of DPP-IV inhibitors.[6][7] The principle of the assay is based on the cleavage of a specific, non-fluorescent substrate by DPP-IV to release a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the DPP-IV activity, and the reduction of this signal in the presence of an inhibitor can be used to quantify its potency.[8]
Principle of the Fluorogenic Assay
The fluorogenic assay for DPP-IV activity utilizes a synthetic substrate, typically Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[2][9][10] In its intact form, Gly-Pro-AMC is non-fluorescent. DPP-IV specifically recognizes and cleaves the Gly-Pro dipeptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[6][10] The fluorescence of the liberated AMC can be measured using a fluorescence plate reader with excitation and emission wavelengths typically around 350-360 nm and 450-465 nm, respectively.[6][11] The rate of the reaction, and thus the rate of fluorescence increase, is proportional to the enzyme's activity. When a DPP-IV inhibitor, such as this compound, is present, it will bind to the enzyme and reduce its catalytic activity, resulting in a decreased rate of AMC release and a lower fluorescence signal.
Signaling Pathway of DPP-IV in Glucose Homeostasis
Caption: DPP-IV inactivates incretin hormones, which regulate insulin and glucagon secretion.
Experimental Protocols
Materials and Reagents
-
This compound (or test inhibitor)
-
Sitagliptin (positive control inhibitor)[13]
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[11]
-
Dimethyl sulfoxide (DMSO)
-
96-well black, low-binding microtiter plates[1]
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[11]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
DPP-IV Assay Buffer (1X): If a 10X stock is provided, dilute it with HPLC-grade water to a 1X working concentration.[11]
-
DPP-IV Enzyme Solution: Thaw the human recombinant DPP-IV on ice. Dilute the enzyme to the desired working concentration in cold 1X DPP-IV Assay Buffer. The final concentration should be determined based on optimization experiments to ensure a linear reaction rate for the duration of the assay. Keep the diluted enzyme on ice.[11][12]
-
Fluorogenic Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO (e.g., 5 mM).[11] Just before use, dilute the stock solution in 1X DPP-IV Assay Buffer to the desired working concentration. The final substrate concentration in the assay is typically around 100 µM.[11]
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in 1X DPP-IV Assay Buffer to generate a range of concentrations for IC50 determination. Also, prepare a stock solution of the positive control inhibitor, Sitagliptin, in the same manner.
Experimental Workflow for DPP-IV Inhibition Assay
Caption: Workflow for determining the IC50 of a DPP-IV inhibitor.
Assay Protocol for IC50 Determination
-
Plate Setup:
-
Blank (No Enzyme) Wells: Add 50 µL of 1X DPP-IV Assay Buffer.
-
Enzyme Control (100% Activity) Wells: Add 40 µL of 1X DPP-IV Assay Buffer and 10 µL of the diluted DPP-IV enzyme solution.
-
Inhibitor Wells: Add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of the various dilutions of this compound, and 10 µL of the diluted DPP-IV enzyme solution.
-
Positive Control Wells: Add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of a known concentration of Sitagliptin, and 10 µL of the diluted DPP-IV enzyme solution.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 360/460 nm) in kinetic mode, taking readings every minute for at least 30 minutes.[7]
Data Analysis
-
Calculate Initial Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting the relative fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (V₀ of inhibitor well - V₀ of blank well) / (V₀ of enzyme control well - V₀ of blank well)] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Logical Relationship for Inhibitor Screening
Caption: Decision tree for identifying potential DPP-IV inhibitors.
Data Presentation
The inhibitory activity of this compound and the positive control, Sitagliptin, against DPP-IV can be summarized in the following table.
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | 2.5 | 1.1 | 0.995 |
| Sitagliptin | 18.0 | 1.0 | 0.998 |
This data is for illustrative purposes only.
Troubleshooting
-
High Background Fluorescence:
-
Check the purity of the substrate and assay buffer.
-
Ensure the use of a black microplate to minimize background.
-
-
Low Signal-to-Noise Ratio:
-
Optimize the enzyme concentration. Too little enzyme will result in a weak signal.
-
Increase the incubation time, ensuring the reaction remains in the linear range.
-
-
Inconsistent Results:
-
Ensure accurate and consistent pipetting.
-
Properly mix all solutions and plate contents.
-
Maintain a constant temperature throughout the assay.
-
Conclusion
The fluorogenic substrate assay described is a robust and sensitive method for characterizing the activity of DPP-IV inhibitors like this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the potency of novel compounds, which is essential for the drug discovery and development process in the context of type 2 diabetes and other related metabolic disorders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. abcam.cn [abcam.cn]
- 8. Amplite® Fluorimetric DPP4 Activity Assay Kit | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. content.abcam.com [content.abcam.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols: DPP-IV-IN-2 as a Tool Compound for Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and serine exopeptidase that is ubiquitously expressed on the surface of various cell types.[1][2] It plays a crucial role in glucose metabolism by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][6] These hormones are released from the gut after food intake and stimulate glucose-dependent insulin secretion while suppressing glucagon release.[3][4] By cleaving and inactivating GLP-1 and GIP, DPP-4 attenuates their insulinotropic effects.[3][4] Consequently, inhibitors of DPP-4 have emerged as a significant therapeutic class for the management of type 2 diabetes mellitus.[7][8]
DPP-IV-IN-2 is a potent inhibitor of DPP-4, with a reported IC₅₀ of 79 nM.[9] As a structural analog of the clinical drug Alogliptin, it serves as an excellent tool compound for preclinical research.[9] These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate the function of DPP-4 and to screen for novel inhibitors.
Mechanism of Action
DPP-4 functions by cleaving dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine at the penultimate position.[1][10] The primary mechanism of action for DPP-4 inhibitors in diabetes research involves preventing the degradation of incretin hormones GLP-1 and GIP.[3][6] By inhibiting DPP-4, compounds like this compound increase the circulating half-life of active GLP-1 and GIP. This enhances their physiological effects, leading to improved insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells in a glucose-dependent manner.[4][7][11] Beyond glucose homeostasis, DPP-4 is involved in immune regulation and signal transduction, making its inhibitors valuable tools for broader biological investigation.[12][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. content.abcam.com [content.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 12. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dpp-IV-IN-2 Insolubility in Aqueous Buffers
Welcome to the technical support center for Dpp-IV-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my standard aqueous buffer (e.g., PBS, Tris). What are the first steps I should take?
A1: Poor aqueous solubility is a common challenge with many small molecule inhibitors.[1][2] The initial troubleshooting steps should focus on simple and accessible methods to enhance solubility without significantly altering your experimental conditions.
-
Review Compound Handling: Ensure that your stock of this compound has been stored correctly and that the compound has not degraded.
-
Initial Solvent: Start by dissolving this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[3][4] Other options include ethanol, methanol, or dimethylformamide (DMF).[5]
-
Sonication and Gentle Heating: After adding the organic solvent stock to the aqueous buffer, sonication can help to break down any precipitate and aid in dissolution.[3] Gentle warming (e.g., to 37°C) can also increase the solubility of some compounds.[5] However, be cautious with temperature as it can affect the stability of both the compound and other components in your assay.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[6][7] If the pKa of this compound is known, adjusting the buffer pH away from its isoelectric point can increase solubility.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilization
If the initial steps are unsuccessful, a more systematic approach using co-solvents and excipients may be necessary. This guide provides a workflow to identify a suitable solvent system for this compound.
Experimental Protocol: Co-solvent and Surfactant Screening
This protocol outlines a method for testing various co-solvents and surfactants to improve the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG)
-
Surfactants: Tween® 80, Cremophor® EL
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a Primary Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming and vortexing may be required.
-
Prepare Intermediate Stock Solutions:
-
For each co-solvent and surfactant, prepare a series of intermediate stock solutions containing varying percentages of the solubilizing agent in your aqueous buffer.
-
-
Final Dilution: Add a small aliquot of the primary this compound stock solution to each intermediate stock solution to reach the desired final concentration for your experiment. The final concentration of DMSO should be kept low (ideally ≤ 0.5%) to minimize its effect on the biological system.
-
Observation: Vortex each solution thoroughly and visually inspect for any precipitation or cloudiness immediately and after a period of incubation (e.g., 1 hour) at the experimental temperature.
-
Selection: The optimal formulation will be the one that completely solubilizes this compound with the lowest concentration of the solubilizing agent.
Data Presentation: Solubility Enhancement with Co-solvents and Surfactants
| Formulation | This compound Solubility (µM) | Observations |
| PBS (pH 7.4) | < 1 | Heavy precipitate |
| 0.5% DMSO in PBS | 5 | Precipitate forms |
| 10% PEG400 in PBS + 0.5% DMSO | 50 | Clear solution |
| 20% PG in PBS + 0.5% DMSO | 40 | Clear solution |
| 0.1% Tween® 80 in PBS + 0.5% DMSO | 75 | Clear solution |
| 0.5% Cremophor® EL in PBS + 0.5% DMSO | 100 | Clear solution |
Note: The values in this table are illustrative and should be determined experimentally for your specific batch of this compound and experimental conditions.
Guide 2: Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation techniques may be required, especially for in vivo studies. These methods often involve creating a more stable and bioavailable form of the drug.
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a polymer, to improve its dissolution rate and solubility.[1][8]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.[1][8] This can be achieved through methods like milling or precipitation.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[2][9] These formulations form fine emulsions upon contact with aqueous media, facilitating drug absorption.
Q2: What is the signaling pathway of DPP-IV and how might insolubility affect its study?
A2: Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that is found both as a transmembrane protein and in a soluble form in plasma.[10] Its primary role in glucose metabolism is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidase IV (DPP IV) and related molecules in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DPP-IV-IN-2 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DPP-IV-IN-2 in in vitro assays. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose metabolism. DPP-IV inactivates incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP)[1][2]. By inhibiting DPP-IV, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their activity. This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which helps to regulate blood glucose levels[1][2]. This compound also exhibits inhibitory activity against DPP8 and DPP9[3].
2. What is a recommended starting concentration range for this compound in an in vitro enzyme inhibition assay?
Based on its reported IC50 value of 0.1 µM for DPP-IV, a good starting point for an in vitro enzyme inhibition assay would be a concentration range that brackets this value. A typical serial dilution could start from 10 µM down to 0.001 µM (e.g., 10, 3, 1, 0.3, 0.1, 0.03, 0.01, 0.003, 0.001 µM). This range will help to generate a full dose-response curve and accurately determine the IC50 in your specific assay conditions.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at a concentration of 100 mg/mL[3]. It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years[3]. For daily use, a fresh dilution from the stock solution into the appropriate assay buffer should be prepared.
4. What are the potential off-target effects of this compound?
This compound is also known to inhibit DPP8 and DPP9 with an IC50 of 0.95 µM[3]. Inhibition of these related proteases may lead to off-target effects, which have been associated with toxicities in some studies with other non-selective DPP-IV inhibitors[2][4]. Therefore, it is crucial to consider the selectivity of this compound and to use the lowest effective concentration to minimize potential off-target effects in cell-based assays.
5. Is this compound expected to be cytotoxic?
While specific cytotoxicity data for this compound is limited in the public domain, some DPP-IV inhibitors have shown cytotoxic effects at high concentrations. For instance, sitagliptin, another DPP-IV inhibitor, has been reported to have an IC50 of 89 µM on HepG2 cells[5]. It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line and experimental conditions.
Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| DPP-IV | 0.1[3] |
| DPP8/9 | 0.95[3] |
Table 2: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL | [3] |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage of Stock Solution (in DMSO) | -20°C for 1 year, -80°C for 2 years | [3] |
Experimental Protocols
Protocol 1: In Vitro DPP-IV Enzyme Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on purified DPP-IV enzyme.
Materials:
-
This compound
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer: Tris-HCl (pH 7.5-8.0) or HEPES (pH 7.5)
-
Positive Control: Sitagliptin or another known DPP-IV inhibitor
-
DMSO (for dissolving inhibitor)
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations (e.g., 2X the final assay concentration).
-
Dilute the DPP-IV enzyme in assay buffer to the optimal working concentration.
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer. The final concentration is typically around the Km value.
-
-
Assay Setup (in triplicate):
-
Blank (No Enzyme): 50 µL of assay buffer.
-
Negative Control (100% Activity): 40 µL of assay buffer + 10 µL of DPP-IV enzyme solution.
-
Inhibitor Wells: 40 µL of this compound dilution + 10 µL of DPP-IV enzyme solution.
-
Positive Control: 40 µL of positive control inhibitor dilution + 10 µL of DPP-IV enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Negative Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Glucose Uptake Assay (2-NBDG)
This protocol measures the effect of this compound on glucose uptake in a cell line of interest using the fluorescent glucose analog 2-NBDG.
Materials:
-
Cell line of interest (e.g., Caco-2, HepG2, L6 myotubes)
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Glucose-free culture medium
-
Insulin (positive control for stimulating glucose uptake)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microscope or fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and controls) in serum-free, low-glucose medium for the desired time (e.g., 1-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., insulin).
-
Glucose Starvation: Remove the treatment medium and wash the cells with glucose-free medium. Incubate the cells in glucose-free medium for 15-30 minutes.
-
2-NBDG Uptake: Add 2-NBDG to the glucose-free medium at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Stop Uptake: Remove the 2-NBDG containing medium and wash the cells 2-3 times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.
-
Fluorescence Measurement:
-
Plate Reader: Add PBS to each well and measure the fluorescence intensity.
-
Microscopy: Visualize and capture images of the cells.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each well to the cell number (e.g., by performing a parallel cytotoxicity/cell viability assay).
-
Compare the fluorescence intensity of the this compound treated wells to the vehicle control to determine the effect on glucose uptake.
-
Troubleshooting Guides
Issue 1: High Background Fluorescence in Enzyme Inhibition Assay
| Possible Cause | Troubleshooting Step |
| Autofluorescence of inhibitor or other components | Run a control plate with all components except the enzyme to assess the background fluorescence of the inhibitor at each concentration. Subtract this background from the corresponding experimental wells. Consider using red-shifted fluorescent substrates if autofluorescence is a persistent issue[10][11]. |
| Contaminated reagents or buffer | Use high-purity, fresh reagents and ultrapure water for all buffers. Filter-sterilize buffers if necessary. |
| Non-enzymatic hydrolysis of the substrate | Ensure the substrate is stable in the assay buffer for the duration of the experiment by incubating the substrate in buffer without the enzyme and monitoring for an increase in fluorescence. |
| Light leakage in the microplate reader | Ensure the plate reader is properly calibrated and maintained. Use opaque, black microplates to minimize light scatter and crosstalk between wells[3][6][7][8][9]. |
Issue 2: Low Signal-to-Noise Ratio in Enzyme Inhibition Assay
| Possible Cause | Troubleshooting Step |
| Sub-optimal enzyme concentration | Titrate the DPP-IV enzyme concentration to find a concentration that yields a robust linear increase in fluorescence over the desired assay time. |
| Sub-optimal substrate concentration | The substrate concentration should ideally be at or near the Km value. If the signal is low, you can try increasing the substrate concentration, but be aware that this may affect the apparent IC50 of competitive inhibitors. |
| Inactive enzyme | Ensure the enzyme has been stored properly and has not undergone multiple freeze-thaw cycles. Test the activity of a new lot of enzyme. |
| Inappropriate assay buffer conditions (pH, ionic strength) | Optimize the pH and ionic strength of the assay buffer for optimal DPP-IV activity. |
| Photobleaching of the fluorescent product | Reduce the intensity of the excitation light or the frequency of measurements if photobleaching is suspected. Check the stability of the fluorescent product (AMC) under your assay conditions[12][13]. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to multiple wells to ensure consistency. |
| Incomplete mixing of reagents | Gently mix the contents of the wells after each reagent addition by tapping the plate or using an orbital shaker. Avoid introducing bubbles. |
| Temperature fluctuations | Ensure the plate is incubated at a constant and uniform temperature. Pre-warm all reagents to the assay temperature before starting the reaction. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Instability of this compound in assay buffer | Prepare fresh dilutions of the inhibitor for each experiment. Assess the stability of this compound in your assay buffer over the time course of the experiment. |
| DMSO concentration affecting enzyme activity | Keep the final concentration of DMSO in all wells constant and as low as possible (typically ≤ 1%). Run a DMSO control to assess its effect on enzyme activity[14]. |
Visualizations
References
- 1. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. tecan.com [tecan.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of fluorescence photobleaching techniques to measure the kinetics of intracellular transport | Semantic Scholar [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. biotium.com [biotium.com]
- 12. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 13. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Effect of dimethyl sulfoxide (DMSO) on the activity of enzymes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Dpp-IV-IN-2 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Dpp-IV-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] By inhibiting DPP-IV, this compound prevents the degradation of GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4]
Q2: What are the known off-target effects of DPP-IV inhibitors?
The most significant off-target effects of DPP-IV inhibitors arise from the inhibition of other members of the dipeptidyl peptidase family, particularly DPP8 and DPP9.[5][6][7][8] Inhibition of DPP8 and DPP9 has been associated with severe toxicities in preclinical studies, including alopecia, thrombocytopenia, reticulocytopenia, enlarged spleen, and multiorgan histopathological changes in rats, as well as gastrointestinal toxicity in dogs.[5][6][7][8] Some immunological effects previously attributed to DPP-IV inhibition may also be due to off-target inhibition of DPP8/9.[5][9] Therefore, the selectivity of this compound for DPP-IV over DPP8 and DPP9 is critical for its safety profile.[5][6][7]
Q3: How can I assess the selectivity of this compound in my experiments?
To assess the selectivity of this compound, it is essential to perform in vitro enzymatic assays against related dipeptidyl peptidases. A standard approach is to determine the IC50 values (the concentration of inhibitor required to inhibit 50% of enzyme activity) for this compound against DPP-IV, DPP8, and DPP9. A significantly higher IC50 value for DPP8 and DPP9 compared to DPP-IV indicates good selectivity. For example, a selectivity of over 1,000-fold is considered high.[5]
Troubleshooting Guide
Q4: I am observing unexpected toxicity in my cell-based assays or animal models. Could this be due to off-target effects of this compound?
Yes, unexpected toxicities could be a result of off-target effects, particularly if this compound is not highly selective for DPP-IV. Inhibition of DPP8 and DPP9 is a primary cause of toxicity for this class of inhibitors.[5][6][7]
Troubleshooting Steps:
-
Verify Inhibitor Selectivity: Perform a selectivity panel to determine the IC50 values of your batch of this compound against DPP-IV, DPP8, and DPP9.
-
Dose-Response Curve: Establish a dose-response curve in your experimental model to determine if the observed toxicity is dose-dependent. Use the lowest effective concentration of this compound that inhibits DPP-IV without causing toxicity.
-
Use a More Selective Inhibitor: If available, use a highly selective DPP-IV inhibitor as a control to see if the toxicity is still observed. Sitagliptin and alogliptin are known to be highly selective for DPP-IV.[4]
-
Control Experiments: Include appropriate controls in your experiments, such as vehicle-only treated groups and groups treated with a known selective DPP-IV inhibitor.[10]
Q5: My results on immune cell function are inconsistent with the known role of DPP-IV. What could be the cause?
Inconsistencies in immune function assays may be due to the off-target inhibition of DPP8 and DPP9.[5][9] Several studies have shown that non-selective DPP-IV inhibitors can attenuate T-cell activation, an effect now largely attributed to the inhibition of DPP8/9 rather than DPP-IV.[5][7][8]
Troubleshooting Steps:
-
Assess DPP8/9 Inhibition: Confirm whether this compound inhibits DPP8 and DPP9 at the concentrations used in your experiments.
-
Use a Selective DPP-IV Inhibitor: Compare the effects of this compound with a highly selective DPP-IV inhibitor that has no activity against DPP8/9.[5][7] If the selective inhibitor does not produce the same effect on immune cells, it is likely that the observed phenotype is due to off-target effects of this compound.
-
Consult Literature on DPP8/9 Function: Review the literature on the roles of DPP8 and DPP9 in immune cell signaling to better interpret your results.
Data Presentation
Table 1: Selectivity Profile of Various DPP-IV Inhibitors
| Compound | DPP-IV IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity (DPP8/DPP-IV) | Selectivity (DPP9/DPP-IV) |
| Compound 3 (Selective DPP-IV Inhibitor) | 27 | >10,000 | >10,000 | >370-fold | >370-fold |
| Compound 4 (DPP8/9 Inhibitor) | >10,000 | 38 | 55 | - | - |
| Sitagliptin | 18 | 40,000 | >100,000 | ~2,222-fold | >5,555-fold |
| Vildagliptin | 62 | 2,700 | 4,700 | ~44-fold | ~76-fold |
| Saxagliptin | 50 | 3,500 | 6,600 | ~70-fold | ~132-fold |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000-fold | >10,000-fold |
Data compiled from publicly available research. Actual values may vary between experiments.
Experimental Protocols
Protocol 1: In Vitro DPP-IV Enzyme Activity Assay
This protocol describes a continuous fluorometric assay to measure DPP-IV activity.
Materials:
-
Recombinant human DPP-IV enzyme
-
Gly-Pro-AMC (substrate)
-
This compound (or other inhibitors)
-
Assay Buffer: 100 mmol/L HEPES, pH 7.5, 0.1 mg/ml BSA
-
96-well black plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Add 25 µL of the DPP-IV enzyme solution (e.g., 50 pmol/L final concentration) to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (e.g., 50 µmol/L final concentration).
-
Immediately place the plate in the fluorescence plate reader and monitor the liberation of AMC over time.
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
This protocol can be adapted for measuring DPP8 and DPP9 activity by using the respective enzymes and appropriate substrates.
Mandatory Visualizations
Caption: DPP-IV signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating the efficacy and safety of this compound.
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. [PDF] Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. | Semantic Scholar [semanticscholar.org]
- 7. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medscape.com [medscape.com]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Unexpected Results with DPP-IV Inhibitors
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with Dipeptidyl Peptidase IV (DPP-IV) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a DPP-IV inhibitor?
DPP-IV inhibitors block the enzymatic activity of Dipeptidyl Peptidase IV. DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides with proline or alanine in the penultimate position[1][2]. A key function of DPP-IV is the inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP)[2][3]. By inhibiting DPP-IV, these inhibitors increase the circulating half-life of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release[3].
Q2: I'm observing a cellular effect that doesn't seem related to glucose metabolism. What could be the cause?
DPP-IV, also known as CD26, is expressed on the surface of various cell types, including activated T-cells, and is involved in immune regulation[1][4]. Therefore, some observed effects of DPP-IV inhibitors may be related to their impact on the immune system[1]. However, a more common cause of unexpected, non-metabolic effects is the inhibitor's lack of selectivity[1]. Inhibition of other closely related proteases, such as DPP8 and DPP9, has been linked to severe toxicities and a range of biological responses not mediated by DPP-IV[1][2][5]. Some early DPP-IV inhibitors used in research were later found to be non-selective, leading to a re-evaluation of their reported effects[1].
Q3: My in vitro enzymatic assay shows potent inhibition, but the effect is much weaker in my cell-based assay. Why?
There are several potential reasons for this discrepancy:
-
Cell permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular or membrane-bound target in sufficient concentrations[6].
-
Cellular metabolism: The inhibitor could be rapidly metabolized or actively transported out of the cell.
-
Protein binding: The inhibitor may bind to proteins in the cell culture medium or to cellular components other than DPP-IV, reducing its effective concentration.
-
Assay conditions: The optimal conditions for the enzymatic assay (e.g., pH, co-factors) may differ significantly from the physiological conditions of the cell-based assay.
It is crucial to validate findings from in vitro enzymatic assays in a cellular context to confirm activity[6].
Troubleshooting Unexpected Results
Problem 1: I am observing significant toxicity or cell death in my experiments, which is not a known effect of selective DPP-IV inhibition.
Possible Cause: Inhibition of DPP8 and/or DPP9.
Explanation: DPP-IV is part of a family of serine peptidases that includes DPP8 and DPP9[1][2]. While selective DPP-IV inhibition is generally well-tolerated, inhibition of DPP8 and DPP9 has been associated with severe toxicities in preclinical studies, including alopecia, thrombocytopenia, and multiorgan histopathological changes in rats, and gastrointestinal toxicity in dogs[1][2][5].
Troubleshooting Steps:
-
Verify the selectivity profile of your inhibitor. Consult the manufacturer's data sheet or published literature for the IC50 values of your specific inhibitor against DPP-IV, DPP8, and DPP9.
-
Perform a control experiment. If possible, use a well-characterized, highly selective DPP-IV inhibitor (e.g., one with >1000-fold selectivity over DPP8/9) in parallel with your inhibitor. If the toxicity is not observed with the selective inhibitor, it strongly suggests an off-target effect of your compound.
-
Reduce the concentration. If you suspect off-target effects, try performing a dose-response experiment with lower concentrations of your inhibitor to see if the toxicity can be minimized while retaining the desired DPP-IV inhibition.
Data Presentation: Selectivity of DPP-IV Inhibitors
The following table provides examples of the selectivity profiles of different compounds. Note that "Dpp-IV-IN-2" is a placeholder; you must determine the selectivity of your specific inhibitor.
| Compound Type | Target | IC50 (nmol/L) | Selectivity vs. DPP8 | Selectivity vs. DPP9 | Reference |
| Highly Selective | DPP-IV | 27 | >1000-fold | >1000-fold | [1] |
| DPP8/9 Inhibitor | DPP8 | 38 | - | ~1.5-fold | [1] |
| DPP9 | 55 | ~0.7-fold | - | [1] | |
| Non-Selective | DPP-IV | <1000 | <1-fold | <1-fold | [1] |
| DPP8/9 | <1000 | - | - | [1] |
Problem 2: The inhibitory effect of my compound varies significantly between experiments.
Possible Cause: Issues with compound stability, solubility, or assay procedure.
Troubleshooting Steps:
-
Check compound solubility and stability. Ensure your inhibitor is fully dissolved in the assay buffer. Some compounds may precipitate out of solution, especially at higher concentrations or after freeze-thaw cycles. Prepare fresh stock solutions regularly.
-
Review your assay protocol. Inconsistent incubation times, temperature fluctuations, or variations in reagent concentrations can lead to variability. Use a standardized protocol and include appropriate controls in every experiment.
-
Validate your assay reagents. Ensure that the enzyme and substrate are active and used at their optimal concentrations. Substrate depletion can lead to non-linear reaction rates and inaccurate IC50 determinations.
Experimental Protocols
Protocol 1: In Vitro DPP-IV Enzymatic Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay buffer: 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of your test inhibitor and the positive control in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to the background wells.
-
To the experimental wells, add 25 µL of the appropriate inhibitor dilution or vehicle control.
-
Add 25 µL of the DPP-IV enzyme solution (e.g., 200 pmol/L final concentration) to all wells except the background wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (e.g., 100 µM final concentration) to all wells.
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time (e.g., every 2 minutes for 30 minutes) at 37°C.
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based DPP-IV Activity Assay
This protocol provides a general method for assessing DPP-IV inhibition in a cellular context using a cell line with high DPP-IV expression (e.g., Caco-2 or HepG-2).[7][8]
Materials:
-
Caco-2 or HepG-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPP-IV activity probe suitable for live cells (e.g., a fluorogenic substrate that can cross the cell membrane)
-
Test inhibitor and positive control
-
96-well clear-bottom black microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Seed Caco-2 or HepG-2 cells in a 96-well plate and grow them to confluency.
-
Wash the cells twice with a serum-free medium or a suitable assay buffer.
-
Treat the cells with various concentrations of your test inhibitor or a positive control for a predetermined amount of time (e.g., 1-2 hours). Include a vehicle control.
-
Add the live-cell DPP-IV substrate to all wells at its optimal concentration.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protecting it from light.
-
Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.
-
Calculate the percent inhibition as described in the enzymatic assay protocol.
-
Determine the IC50 value in the cellular context.
Visualizations
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes [medscape.com]
- 3. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
avoiding artifacts in Dpp-IV-IN-2 fluorescence-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Dipeptidyl Peptidase IV (DPP-IV) fluorescence-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescence signal is lower than expected, or I am observing a decrease in signal over time. What are the possible causes?
A1: A lower than expected or decreasing fluorescence signal can be attributed to several factors, including inhibitor activity, photobleaching, or fluorescence quenching.
-
Inhibitor Activity: The primary reason for a decreased signal in an inhibitor screening assay is the successful inhibition of DPP-IV by your test compound (e.g., DPP-IV-IN-2). The inhibitor prevents the cleavage of the fluorogenic substrate (e.g., Gly-Pro-AMC), thus reducing the release of the fluorescent product (e.g., AMC).
-
Photobleaching: The fluorescent product (e.g., AMC) can be susceptible to photobleaching, which is the photochemical destruction of the fluorophore upon exposure to light.[1] This leads to a gradual decrease in signal intensity over time. To mitigate this, minimize the exposure of your samples to the excitation light source.
-
Fluorescence Quenching: Your test compound might be a quencher, a substance that can decrease the fluorescence intensity of a given fluorophore through various mechanisms like collisional quenching or Förster resonance energy transfer (FRET).[2][3] To investigate this, you can perform a control experiment as described in the "Experimental Protocols" section.
Q2: I am observing a higher fluorescence signal in my inhibitor wells than in my no-inhibitor control. What could be the cause?
A2: An unexpectedly high fluorescence signal is often due to the intrinsic fluorescence of your test compound (autofluorescence).
-
Compound Autofluorescence: Many small molecules exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay, which can lead to false-negative results or inaccurate IC50 values.[2] It is crucial to test for compound autofluorescence by incubating the compound in the assay buffer without the enzyme or substrate and measuring the fluorescence.
Q3: My results are not reproducible. What are the common sources of variability in this assay?
A3: Lack of reproducibility can stem from several sources, including pipetting errors, temperature fluctuations, and issues with reagent stability.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the enzyme, substrate, and inhibitor solutions. Small variations in volume can lead to significant differences in the final signal.
-
Temperature Control: DPP-IV is an enzyme, and its activity is temperature-dependent.[4] Maintain a consistent temperature (e.g., 37°C) throughout the assay incubation period.[5][6]
-
Reagent Stability: Ensure that all reagents, especially the enzyme and the fluorogenic substrate, are stored correctly and have not undergone multiple freeze-thaw cycles, which can reduce their activity. Prepare fresh dilutions of reagents before each experiment.
Q4: What is the "inner filter effect" and how can it affect my results?
A4: The inner filter effect occurs when a compound in the solution absorbs light at the excitation or emission wavelength of the fluorophore. This can lead to an underestimation of the true fluorescence signal.[2][3]
-
Primary Inner Filter Effect: The compound absorbs the excitation light, reducing the number of photons reaching the fluorophore.
-
Secondary Inner Filter Effect: The compound absorbs the light emitted by the fluorophore before it reaches the detector.
To minimize the inner filter effect, it is recommended to work with lower concentrations of the test compound if possible. You can also measure the absorbance spectrum of your compound to check for overlap with the fluorophore's excitation and emission spectra.
Data Presentation
The following tables summarize key quantitative data for a typical DPP-IV fluorescence-based assay using the Gly-Pro-AMC substrate.
Table 1: Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Value | Reference |
| DPP-IV Enzyme Concentration | 0.1 ng/µL (final) | [7] |
| Gly-Pro-AMC Substrate Concentration | 50 - 100 µM (final) | [6][8] |
| Test Compound (this compound) Concentration | Varies (e.g., 1 nM - 100 µM) | [9] |
| Incubation Temperature | 37°C | [5][6] |
| Incubation Time | 10 - 30 minutes | [5] |
Table 2: Fluorescence Parameters for 7-Amino-4-methylcoumarin (AMC)
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | 341 - 360 | [5][10] |
| Emission Maximum | 440 - 465 | [5][10] |
Experimental Protocols
1. Protocol for Screening DPP-IV Inhibitors
This protocol is adapted from commercially available DPP-IV inhibitor screening kits.[5][6]
-
Prepare Reagents:
-
Prepare DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[6]
-
Dilute DPP-IV enzyme to the desired concentration in ice-cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in DMSO and dilute to the final working concentration in assay buffer.[5]
-
Prepare a serial dilution of your test inhibitor (this compound) in the assay buffer. A known DPP-IV inhibitor like Sitagliptin can be used as a positive control.[11]
-
-
Set up the Assay Plate (96-well, black, flat-bottom):
-
Enzyme Control (100% Activity): Add assay buffer, DPP-IV enzyme, and solvent (used to dissolve the inhibitor).
-
Inhibitor Wells: Add assay buffer, DPP-IV enzyme, and your test inhibitor at various concentrations.
-
Blank (No Enzyme): Add assay buffer and solvent. This is to determine the background fluorescence.
-
Compound Autofluorescence Control: Add assay buffer and your test inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
2. Protocol to Test for Fluorescence Quenching
-
Prepare a solution of the fluorescent product, AMC, at a concentration that gives a mid-range fluorescence signal.
-
Add your test compound (this compound) at the same concentrations used in your screening assay to the AMC solution.
-
Incubate for the same duration as your assay.
-
Measure the fluorescence. A decrease in fluorescence intensity in the presence of your compound indicates quenching.
Visualizations
Signaling Pathway of DPP-IV Inhibition
Caption: DPP-IV inhibition pathway.
Experimental Workflow for DPP-IV Inhibitor Screening
Caption: DPP-IV inhibitor screening workflow.
Troubleshooting Logic for Low Fluorescence Signal
Caption: Troubleshooting low fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid detection of DPP-IV activity in porcine serum: A fluorospectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.4. DPP-IV–Inhibitory Activity Assay [bio-protocol.org]
- 6. content.abcam.com [content.abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 11. assaygenie.com [assaygenie.com]
Dpp-IV-IN-2 protocol refinement for reproducible results
Welcome to the technical support center for the Dpp-IV-IN-2 protocol. This resource is designed to help researchers, scientists, and drug development professionals achieve reproducible and reliable results when screening for Dipeptidyl peptidase-IV (DPP-IV) inhibitors. Here you will find troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound protocol, which is a fluorescence-based kinetic assay.
Issue 1: High background fluorescence in "no enzyme" control wells.
-
Question: My blank wells, which contain only the substrate and buffer, are showing high fluorescence. What could be the cause?
-
Answer: High background fluorescence can stem from several sources:
-
Substrate Instability: The fluorogenic substrate (e.g., Gly-Pro-AMC) may be degrading spontaneously. Ensure the substrate is stored correctly, protected from light, and that stock solutions are not used past their expiration date.
-
Contaminated Reagents: The assay buffer or water used for dilutions might be contaminated with fluorescent compounds or microbes. Use fresh, high-purity reagents.
-
Plate Autofluorescence: The microplate itself may be contributing to the signal. For fluorometric assays, it is crucial to use black plates with clear bottoms to minimize background.
-
Issue 2: Overloaded or saturated fluorescence signal early in the kinetic read.
-
Question: The fluorescence signal in my positive control (enzyme only) and even some inhibitor wells is maxing out the detector within the first few minutes. How can I fix this?
-
Answer: An overloaded signal indicates that the enzymatic reaction is proceeding too quickly for the instrument's linear range.[1] Here are the steps to resolve this:
-
Reduce Enzyme Concentration: The most likely cause is too much active DPP-IV enzyme in the well. Try diluting the enzyme stock 2 to 10-fold and repeat the experiment.
-
Adjust Instrument Gain: Lower the gain setting on your fluorescence plate reader.[1][2] A lower gain reduces the detector's sensitivity, expanding the dynamic range for highly fluorescent samples.
-
Check Substrate Concentration: While less common, an excessively high substrate concentration can contribute. Ensure the final substrate concentration is appropriate for the assay, typically around the Km value (e.g., 17.4 µM for Gly-Pro-AMC).[3]
-
Issue 3: Inconsistent or non-reproducible IC50 values for the same inhibitor.
-
Question: I am getting significant variability in the calculated IC50 values for my test compounds across different plates and experiments. What are the likely causes?
-
Answer: Variability in IC50 values often points to inconsistencies in the experimental setup.
-
Pipetting Errors: Small errors in dispensing the enzyme, substrate, or inhibitor can lead to large variations. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions. Equilibrate the pipette tip in each reagent before dispensing.[2]
-
Temperature Fluctuations: DPP-IV activity is temperature-dependent. Pre-incubate all reagents and the plate at the assay temperature (typically 37°C) to ensure uniformity.[3][4]
-
Inconsistent Incubation Times: The pre-incubation time of the enzyme with the inhibitor is critical. Use a multichannel pipette or automated dispenser to add the substrate to all wells simultaneously to start the reaction uniformly.
-
Improper Mixing: Ensure thorough mixing after adding each component, especially after adding the substrate. Use a plate shaker or pipette mixing.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common this compound assay issues.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the this compound protocol, based on common fluorometric screening assays.[2][3][4]
| Parameter | Recommended Value | Notes |
| Reagents | ||
| DPP-IV Enzyme | 50 pM (final concentration) | Titrate for optimal signal window. |
| Substrate (Gly-Pro-AMC) | 50-100 µM (final concentration) | Prepare fresh and protect from light. |
| Assay Buffer | 20-100 mM Tris-HCl or HEPES, pH 7.5-8.0 | May contain BSA (0.1 mg/ml) to prevent enzyme loss. |
| Positive Control (e.g., Sitagliptin) | 10-100 nM (final concentration) | Use a known inhibitor to validate the assay. |
| Experimental Conditions | ||
| Incubation Temperature | 37°C | Maintain consistent temperature. |
| Pre-incubation Time (Enzyme + Inhibitor) | 10-15 minutes | Allows for inhibitor binding before reaction starts. |
| Reaction Time (Kinetic Read) | 30-60 minutes | Read every 1-5 minutes. |
| Instrumentation | ||
| Excitation Wavelength | 350-360 nm | |
| Emission Wavelength | 450-465 nm | |
| Plate Type | Black, clear bottom, 96-well or 384-well | Minimizes background fluorescence. |
Detailed Experimental Protocol: this compound
This protocol describes a method for screening potential DPP-IV inhibitors using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a 10X DPP Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0). Dilute to 1X with HPLC-grade water as needed.
-
Reconstitute the DPP-IV enzyme in 1X Assay Buffer to the desired stock concentration. Keep on ice.
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (e.g., 5 mM in DMSO). Dilute in 1X Assay Buffer to the working concentration just before use.
-
Prepare serial dilutions of your test compounds and a known reference inhibitor (e.g., Sitagliptin) in 1X Assay Buffer containing a small percentage of DMSO to ensure solubility.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for "Background" (no enzyme), "100% Activity" (enzyme + vehicle), and "Inhibitor" tests.
-
Add 40 µL of 1X Assay Buffer to the Background wells.
-
Add 30 µL of 1X Assay Buffer to the 100% Activity and Inhibitor wells.
-
Add 10 µL of the appropriate vehicle (e.g., 1% DMSO in buffer) to the Background and 100% Activity wells.
-
Add 10 µL of your serially diluted test compounds or reference inhibitor to the corresponding Inhibitor wells.
-
Add 10 µL of diluted DPP-IV enzyme to the 100% Activity and Inhibitor wells.
-
Mix the plate gently on a shaker for 1 minute.
-
Pre-incubation: Cover the plate and incubate for 10 minutes at 37°C.[4]
-
Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Read the fluorescence kinetically for 30 minutes at excitation/emission wavelengths of ~360 nm and ~460 nm, respectively.[3][5]
-
-
Data Analysis:
-
For each time point, subtract the average fluorescence of the Background wells from all other readings.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the kinetic curve (fluorescence vs. time).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is Dipeptidyl peptidase-IV (DPP-IV) and what is its biological role?
A1: Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease found on the surface of most cell types.[3] Its primary function in glucose metabolism is to inactivate incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones stimulate insulin secretion after a meal. By cleaving these peptides, DPP-IV shortens their half-life, thus playing a key role in regulating blood glucose levels.[8] DPP-IV also has functions independent of its enzymatic activity, including roles in immune regulation and signal transduction.[9][10]
Q2: How does a DPP-IV inhibitor work to treat type 2 diabetes?
A2: DPP-IV inhibitors block the enzymatic activity of the DPP-IV protein.[7] This action prevents the rapid degradation of incretin hormones (GLP-1 and GIP).[6][11] As a result, the active forms of these hormones remain in circulation longer, enhancing glucose-dependent insulin secretion from the pancreas and suppressing glucagon production. This ultimately leads to lower blood glucose levels, particularly after meals, with a low risk of hypoglycemia because the effect is glucose-dependent.[7]
Q3: What is the principle of the fluorometric assay used in the this compound protocol?
A3: The assay uses a synthetic substrate, typically Gly-Pro-AMC (Glycine-Proline-7-amino-4-methylcoumarin). This substrate mimics the natural targets of DPP-IV but has a fluorescent molecule (AMC) attached.[3][12] Initially, the substrate is non-fluorescent. When DPP-IV cleaves the peptide bond between the Proline and AMC, the free AMC is released.[3] Free AMC is highly fluorescent when excited with light at ~360 nm, and it emits light at ~460 nm. The rate of increase in fluorescence is directly proportional to the DPP-IV enzyme's activity. An effective inhibitor will slow down this reaction, resulting in a lower rate of fluorescence increase.
Q4: Can DPP-IV inhibitors affect other signaling pathways?
A4: Yes, because DPP-IV interacts with various proteins and has many substrates, its inhibition can have pleiotropic effects.[13] Beyond incretins, DPP-IV can cleave other peptides like neuropeptides and chemokines.[14] It also interacts directly with other cell surface proteins, such as integrin-β1 and caveolin-1, to mediate signaling related to cell adhesion and insulin sensitivity.[10][13] Therefore, inhibiting DPP-IV can influence pathways involved in immune response, inflammation, and cell migration, which is an active area of research.[13][15]
DPP-IV Signaling and Inhibition Pathway
Caption: Mechanism of DPP-IV action and its inhibition for glucose control.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. DPP-IV inhibitory activity tests [bio-protocol.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. What Are My Options for Type 2 Diabetes Medications? | ADA [diabetes.org]
- 7. diabetesonthenet.com [diabetesonthenet.com]
- 8. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase-4 inhibitors have adverse effects for the proliferation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for DPP-IV-IN-2 Effects on Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects on cell viability when using DPP-IV-IN-2 or other novel dipeptidyl peptidase-IV (DPP-IV) inhibitors. The information provided is designed to help identify and control for potential off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased cell viability in our cultures treated with this compound, which is unexpected. What could be the cause?
A1: Decreased cell viability with a DPP-IV inhibitor can stem from several factors. While highly selective DPP-IV inhibitors are generally well-tolerated by cells in vitro, the issue you are observing could be due to:
-
Off-target effects: this compound may not be completely selective for DPP-IV and could be inhibiting other closely related peptidases, such as DPP8 and DPP9.[1][2][3] Inhibition of DPP8 and DPP9 has been linked to toxicity, including effects on cell proliferation and activation of apoptotic pathways.[1][2]
-
Cell-type specific effects: The impact of DPP-IV inhibition can be context-dependent. DPP-IV (also known as CD26) is expressed on various cell types, including immune cells, and plays a role in signaling pathways beyond its enzymatic activity.[4][5] Your specific cell line may be sensitive to the modulation of these pathways.
-
Compound purity and solvent effects: Impurities in the this compound batch or the solvent used for dilution (e.g., DMSO) could be contributing to cytotoxicity. It is crucial to use a high-purity compound and include appropriate vehicle controls in your experiments.
Q2: How can we determine if the observed effects on cell viability are due to off-target inhibition of DPP8 and DPP9?
A2: To investigate the potential role of off-target DPP8/9 inhibition, you can perform the following experiments:
-
Use a highly selective DPP-IV inhibitor as a control: Include a well-characterized, highly selective DPP-IV inhibitor (e.g., Sitagliptin, Linagliptin) in your experiments.[4][6] If this inhibitor does not produce the same cytotoxic effects as this compound at equivalent concentrations for DPP-IV inhibition, it suggests that the observed toxicity is likely due to off-target effects.
-
Rescue experiments (if applicable): If you can obtain specific inhibitors for DPP8/9, you could potentially perform experiments to see if they replicate the effects of this compound. However, selective DPP8/9 inhibitors are less common.
-
Consult literature for selectivity profile: If available, review the manufacturer's data sheet or published literature for the selectivity profile of this compound against other peptidases.
Q3: What are the recommended initial steps for troubleshooting our cell viability assay?
A3: When troubleshooting your cell viability assay, it is important to systematically evaluate each step of your protocol. Here are some initial steps:
-
Confirm the health of your cell cultures: Before starting any experiment, ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.
-
Run a full dose-response curve: Test a wide range of this compound concentrations to determine the EC50 for the effect on cell viability. This will help you identify a potential therapeutic window.
-
Include proper controls: Always include untreated cells, a vehicle control (cells treated with the solvent used to dissolve the inhibitor), and a positive control for cytotoxicity (a compound known to induce cell death in your cell line).
-
Vary the incubation time: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Readouts
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to prevent settling. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent incubation times | Standardize the incubation time with this compound across all plates and experiments. |
| Reagent preparation errors | Prepare fresh dilutions of this compound and viability assay reagents for each experiment. |
Issue 2: Discrepancies Between Different Viability Assays
| Possible Cause | Troubleshooting Step |
| Assay principle interference | This compound might interfere with the chemistry of a specific assay (e.g., reducing properties interfering with MTT/XTT assays). |
| Use a different type of viability assay based on a distinct principle (e.g., membrane integrity via Calcein-AM/Propidium Iodide, or ATP content). | |
| Metabolic vs. membrane integrity | A compound might reduce metabolic activity without immediately compromising membrane integrity. |
| Compare results from a metabolic assay (e.g., MTT, MTS, resazurin) with a membrane integrity assay (e.g., Trypan Blue, Calcein-AM/EthD-1). |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol assesses cell viability based on the metabolic activity of cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Protocol 2: Assessing Membrane Integrity using Calcein-AM and Propidium Iodide
This protocol distinguishes between live and dead cells based on membrane integrity. Calcein-AM is a cell-permeant dye that is cleaved by intracellular esterases in live cells to produce a green fluorescent signal. Propidium Iodide (PI) can only enter cells with compromised membranes and fluoresces red upon binding to DNA.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates (black, clear bottom for fluorescence microscopy)
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Fluorescence microscope or plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
Prepare a working solution of Calcein-AM and PI in PBS (e.g., 1 µM Calcein-AM and 1.5 µM PI).
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the Calcein-AM/PI working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence, or measure the fluorescence intensity using a plate reader.
Data Presentation
Table 1: Example Data for this compound Effect on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 72.4 ± 8.3 |
| 50 | 45.1 ± 7.9 |
| 100 | 21.6 ± 5.5 |
Table 2: Comparison of Different DPP-IV Inhibitors on Cell Viability at 50 µM
| Inhibitor | % Viability (Mean ± SD) |
| This compound | 45.1 ± 7.9 |
| Selective Inhibitor A | 97.2 ± 6.3 |
| Non-selective Inhibitor B | 52.8 ± 8.1 |
Visualizations
Caption: Workflow for assessing this compound effects on cell viability.
Caption: Potential on- and off-target signaling of this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of DPP-4 inhibition: beyond GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dpp-IV-IN-2 assay interference and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase IV (DPP-IV) inhibitor screening assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your DPP-IV inhibitor screening experiments.
Issue 1: High background fluorescence or unexpected fluorescence quenching/enhancement.
-
Question: My assay plate shows high background fluorescence, or my test compounds appear to quench or enhance the fluorescence signal, leading to false positives or negatives. What could be the cause and how can I fix it?
-
Answer: Fluorescence interference is a common issue in DPP-IV assays that use fluorogenic substrates like Gly-Pro-aminomethylcoumarin (AMC).[1][2] Test compounds, particularly polyphenols like quercetin, can exhibit autofluorescence or quench the fluorescence of the AMC product.[1] Some compounds may also interact with the assay components, leading to altered fluorescence readings.[1]
Mitigation Strategies:
-
Run a Compound Interference Control: Always test your compound at the final assay concentration in the absence of the DPP-IV enzyme to measure its intrinsic fluorescence.[3] Subtract this background from your sample readings.
-
Use a Different Assay Format: If fluorescence interference is persistent, consider using an alternative detection method with less susceptibility to interference, such as a luminescent-based assay, which has shown higher sensitivity, or an LC-MS-based method.[4][5][6]
-
Shift Wavelengths: For some compounds, shifting the excitation and emission wavelengths can help to minimize interference.[7]
-
Validate with HPLC: High-performance liquid chromatography (HPLC) can be used to validate the results and reduce interference from the endogenous matrix during fluorescence analysis.[8]
-
Issue 2: Inconsistent or low enzyme activity.
-
Question: I am observing inconsistent or lower than expected DPP-IV enzyme activity in my control wells. What are the possible reasons and solutions?
-
Answer: Several factors can lead to suboptimal enzyme activity. These include improper storage of reagents, incorrect assay buffer temperature, and the presence of interfering substances in the sample.
Mitigation Strategies:
-
Proper Reagent Handling: Ensure all kit components, especially the DPP-IV enzyme and substrate, are stored at the recommended temperature (typically -20°C) and protected from light.[3][9] Thaw reagents on ice and equilibrate the assay buffer to room temperature before use.[9][10]
-
Check Solvent Compatibility: Some organic solvents used to dissolve test compounds, such as ethanol and methanol, can dramatically reduce enzyme activity.[10][11] Dimethyl sulfoxide (DMSO) is more commonly used, but its final concentration should be kept low and consistent across all wells.[7]
-
Optimize Incubation Times and Temperatures: Ensure the assay is performed at the recommended temperature, typically 37°C.[3][10] Follow the protocol for incubation times precisely.[9]
-
Use Positive Controls: Include a known DPP-IV inhibitor, such as Sitagliptin, as a positive control to validate assay performance.[3][9]
-
Issue 3: High variability between replicate wells.
-
Question: I am seeing high variability in the results between my replicate wells. What could be causing this and how can I improve precision?
-
Answer: High variability can stem from pipetting errors, improper mixing, or temperature gradients across the plate.
Mitigation Strategies:
-
Proper Pipetting Technique: Use a repeating pipettor for adding reagents to multiple wells to ensure consistency.[11] When pipetting, equilibrate the pipette tip in the reagent by slowly filling and expelling the contents several times.[10]
-
Ensure Thorough Mixing: Mix the contents of the wells thoroughly after adding each reagent, for example, by using a horizontal shaker or by pipetting.[3]
-
Maintain Consistent Temperature: Ensure the entire plate is incubated at a uniform temperature to avoid reaction rate differences between wells.
-
Use a Standardized Plate Layout: A consistent plate layout for samples, controls, and blanks can help minimize systematic errors.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in a DPP-IV inhibitor assay?
A1: The most common sources of interference include:
-
Fluorescence Interference: Test compounds can have intrinsic fluorescence or can quench/enhance the signal of the fluorescent product.[1][2]
-
Solvent Effects: Organic solvents used to dissolve compounds can inhibit enzyme activity.[10][11]
-
Sample Matrix Effects: When using biological samples like serum or plasma, endogenous components can interfere with the assay.[1][7] Human plasma can be used as a source of the DPP-IV enzyme, but it contains native fluorescence from endogenous fluorophores.[7][12]
-
Lack of Inhibitor Selectivity: Test compounds may inhibit other proteases in the sample, leading to non-specific results.[13][14] It's important to assess the selectivity of potential inhibitors against other DPP family members like DPP8 and DPP9.[13]
Q2: How can I correct for background signal in my assay?
A2: To correct for background, you should include several types of control wells in your plate setup:
-
No-Enzyme Control (Background): Contains all assay components except the DPP-IV enzyme. This will account for the background fluorescence of the substrate and buffer.
-
Compound Control (Sample Blank): Contains the test compound and all other assay components except the DPP-IV enzyme. This measures the intrinsic fluorescence of your compound.[3]
-
Vehicle Control (100% Activity): Contains the DPP-IV enzyme, substrate, and the solvent used to dissolve your test compounds (e.g., DMSO).
The fluorescence of the background wells should be subtracted from all other wells.[10][11]
Q3: What are the different types of DPP-IV assay formats and which one should I choose?
A3: Several assay formats are available, each with its own advantages and disadvantages.
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorometric | Cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) releases a fluorescent product.[11] | High sensitivity, widely available. | Susceptible to fluorescence interference from test compounds.[1][4] |
| Colorimetric | Cleavage of a chromogenic substrate produces a colored product measured by absorbance.[7] | Less prone to fluorescence interference. | Lower sensitivity compared to fluorescent and luminescent assays.[5][6] |
| Luminescent | Enzymatic reaction produces light. | Highest sensitivity.[5][6] | Can be more expensive. |
| LC-MS Based | Directly measures the formation of the product or consumption of the substrate.[4] | High specificity, not affected by fluorescence or color interference. | Lower throughput, requires specialized equipment.[4] |
Fluorometric assays are a good starting point due to their high sensitivity. However, if you encounter significant interference, consider a colorimetric or LC-MS-based assay.[4][5]
Q4: Can I use human serum or plasma as a source of DPP-IV for my screening assay?
A4: Yes, human serum and plasma contain a soluble form of DPP-IV and can be used as a cost-effective enzyme source.[12] However, it's important to be aware of potential interferences from other components in the plasma.[7][15] For example, plasma has native fluorescence that needs to be accounted for.[7]
Experimental Protocols
Standard DPP-IV Inhibitor Screening Protocol (Fluorometric)
This protocol is a generalized procedure based on common practices.[9][10][11] Always refer to your specific kit's manual for detailed instructions.
-
Reagent Preparation:
-
Prepare the DPP-IV Assay Buffer by diluting the 10X stock with HPLC-grade water.[11]
-
Equilibrate the diluted Assay Buffer to room temperature.[9]
-
Prepare the DPP-IV enzyme solution by diluting the stock in cold Assay Buffer. Keep on ice.
-
Prepare the substrate solution (e.g., H-Gly-Pro-AMC) by diluting the stock in Assay Buffer. Protect from light.
-
Prepare test compounds and positive control (e.g., Sitagliptin) at 4X the final desired concentration in Assay Buffer.[3]
-
-
Assay Plate Setup (96-well black plate):
-
Inhibitor Wells: Add 25 µL of 4X test compound solution.
-
Enzyme Control (100% Activity): Add 25 µL of Assay Buffer (or vehicle).
-
Inhibitor Control: Add 25 µL of 4X positive control solution.
-
Sample Blank: Add 25 µL of 4X test compound solution.
-
-
Enzyme Addition and Incubation:
-
To all wells except the Sample Blank, add 50 µL of the prepared DPP-IV enzyme solution.
-
To the Sample Blank wells, add 50 µL of Assay Buffer.
-
Mix the plate gently and incubate for 10 minutes at 37°C, protected from light.[9]
-
-
Substrate Addition and Measurement:
-
Data Analysis:
Visualizations
DPP-IV Signaling Pathway in Glucose Homeostasis
Caption: DPP-IV inhibitors block the degradation of incretin hormones, enhancing insulin secretion.
General Experimental Workflow for DPP-IV Inhibition Assay
Caption: Workflow for a typical fluorometric DPP-IV inhibitor screening assay.
Troubleshooting Logic for High Background Fluorescence
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Dpp-IV-IN-2: A Guide to Inhibitory Activity Against DPP-4 and DPP-8/9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Dpp-IV-IN-2 against Dipeptidyl Peptidase-4 (DPP-4) and its closely related homologs, DPP-8 and DPP-9. The data presented herein is intended to assist researchers in evaluating the selectivity and potential applications of this inhibitor in drug discovery and development.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), a serine protease, is a well-established therapeutic target for type 2 diabetes.[1][2][3][4] Its inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and improving glycemic control.[1][4] However, the DPP-4 family includes other peptidases, notably DPP-8 and DPP-9, which share structural homology with DPP-4.[5] Unlike the transmembrane glycoprotein DPP-4, DPP-8 and DPP-9 are primarily localized in the cytoplasm.[6][7][8] Growing evidence suggests that the inhibition of DPP-8 and DPP-9 can lead to adverse effects, including immune system dysregulation, making the selectivity of DPP-4 inhibitors a critical parameter for therapeutic safety.[9][10]
This guide focuses on this compound, an inhibitor of both DPP-4 and DPP-8/9, and compares its activity with other well-characterized DPP-4 inhibitors.
Inhibitory Activity: A Comparative Overview
The inhibitory potency of this compound and other selected DPP-4 inhibitors is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the concentration of an inhibitor required to reduce the activity of the enzyme by half.
| Inhibitor | DPP-4 IC50 | DPP-8 IC50 | DPP-9 IC50 | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| This compound | 0.1 µM [11] | 0.95 µM [11] | 0.95 µM [11] | 9.5-fold | 9.5-fold |
| Sitagliptin | ~6.9 nM[12] | >100,000 nM[12] | >100,000 nM[12] | >14,492-fold | >14,492-fold |
| Vildagliptin | ~4.5 nM[12] | 2,200 nM[13] | 230 nM[13] | ~489-fold | ~51-fold |
| Saxagliptin | ~1.3 nM[13] | 508 nM[13] | 98 nM[13] | ~391-fold | ~75-fold |
Note: IC50 values can vary depending on the specific assay conditions.
As the data indicates, this compound exhibits potent inhibition of DPP-4 but also significantly inhibits DPP-8 and DPP-9, with only a 9.5-fold selectivity for DPP-4 over the other two enzymes. In contrast, clinically approved DPP-4 inhibitors such as Sitagliptin demonstrate a much higher degree of selectivity.
Signaling Pathways and Cellular Functions
Understanding the distinct roles of DPP-4, DPP-8, and DPP-9 is crucial for interpreting the effects of non-selective inhibitors.
DPP-4 Signaling Pathway
DPP-4 is primarily located on the cell surface and in circulation. Its main physiological role in glucose homeostasis is the inactivation of incretin hormones.
Caption: DPP-4 mediated inactivation of incretin hormones.
DPP-8 and DPP-9 Cellular Functions
DPP-8 and DPP-9 are predominantly cytosolic enzymes involved in various cellular processes, including immune regulation and cell signaling. Their inhibition has been linked to the activation of the NLRP1 and CARD8 inflammasomes, leading to pyroptosis, a form of pro-inflammatory cell death.
Caption: Role of DPP-8/9 in regulating inflammasome activation.
Experimental Protocols
The following is a generalized protocol for an in vitro enzymatic assay to determine the inhibitory activity of compounds against DPP-4, DPP-8, and DPP-9.
In Vitro DPP Enzymatic Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against a specific dipeptidyl peptidase.
Materials:
-
Recombinant human DPP-4, DPP-8, or DPP-9 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and the positive control.
-
Create a serial dilution of the inhibitors in the assay buffer.
-
Dilute the recombinant enzyme to the desired concentration in the assay buffer.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted test inhibitor or positive control to the respective wells.
-
For the control wells (100% enzyme activity), add the same volume of solvent used for the inhibitors.
-
For the blank wells (no enzyme activity), add assay buffer instead of the enzyme solution.
-
Add the diluted enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) over a set period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity versus time) for each well.
-
Normalize the reaction rates to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: General workflow for an in vitro DPP inhibition assay.
Conclusion
This compound is a potent inhibitor of DPP-4, but it exhibits significant cross-reactivity with DPP-8 and DPP-9. This lack of high selectivity distinguishes it from clinically utilized DPP-4 inhibitors like sitagliptin, which are designed to specifically target DPP-4 to minimize potential off-target effects. For researchers investigating the distinct biological roles of DPP-4 versus DPP-8/9, highly selective inhibitors are paramount. However, this compound could serve as a valuable tool compound for studying the combined effects of inhibiting these multiple dipeptidyl peptidases, particularly in research areas concerning immune response and inflammation where both DPP-4 and DPP-8/9 are implicated. Careful consideration of its inhibitory profile is essential when designing experiments and interpreting results.
References
- 1. mdpi.com [mdpi.com]
- 2. medicaid.nv.gov [medicaid.nv.gov]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 8. Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to DPP-IV Inhibitors: DPP-IV-IN-2 versus Sitagliptin in Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional performance of two Dipeptidyl Peptidase-IV (DPP-IV) inhibitors: the research compound DPP-IV-IN-2 and the well-established drug, sitagliptin. This comparison is supported by experimental data on their inhibitory activity and selectivity.
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis for the therapeutic use of DPP-IV inhibitors in the management of type 2 diabetes mellitus.
This guide focuses on a direct comparison of the in vitro functional properties of sitagliptin, a highly selective DPP-IV inhibitor, and this compound, a dual inhibitor of DPP-IV and the related enzymes DPP-8 and DPP-9.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data from functional assays for this compound and sitagliptin, focusing on their half-maximal inhibitory concentration (IC50) and selectivity.
| Inhibitor | Target | IC50 |
| This compound | DPP-IV | 0.1 µM[1][2][3][4] |
| DPP-8/9 | 0.95 µM[1][2][3][4] | |
| Sitagliptin | DPP-IV | ~18-19 nM |
Note: IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Selectivity for DPP-IV over DPP-8/9 |
| This compound | Approximately 9.5-fold[1][2][3][4] |
| Sitagliptin | >2600-fold |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-IV using a fluorogenic substrate.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV inhibitor (this compound or sitagliptin)
-
DPP-IV substrate: H-Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the human recombinant DPP-IV enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the DPP-IV inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare the H-Gly-Pro-AMC substrate solution in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle for control wells)
-
DPP-IV enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add the H-Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of DPP-IV Inhibition
The following diagram illustrates the signaling pathway affected by the inhibition of DPP-IV.
Caption: Signaling pathway of DPP-IV inhibition.
Experimental Workflow for DPP-IV Inhibition Assay
The diagram below outlines the general workflow for conducting a DPP-IV inhibition assay.
Caption: Experimental workflow for a DPP-IV inhibition assay.
References
A Head-to-Head Comparison for In Vivo Research: Vildagliptin vs. Sitagliptin
For researchers in metabolic disease, the choice of a dipeptidyl peptidase-4 (DPP-4) inhibitor is a critical decision in designing in vivo studies. This guide provides a comprehensive comparison of two widely studied DPP-4 inhibitors, vildagliptin and sitagliptin, to aid in the selection of the most appropriate agent for your research needs. This comparison will delve into their efficacy, pharmacokinetic profiles, and safety considerations, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Shared Pathway
Both vildagliptin and sitagliptin are potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP.[1][2] This enhancement of incretin levels leads to several beneficial downstream effects for glucose homeostasis:
-
Glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose.[3]
-
Suppression of glucagon secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state, thereby reducing hepatic glucose production.[3]
The key difference in their interaction with the DPP-4 enzyme lies in their binding kinetics. Vildagliptin exhibits substrate-like binding to the active site of the enzyme for an extended duration, whereas sitagliptin acts as a competitive enzyme inhibitor.[1][4]
Efficacy in In Vivo Models
The primary measure of efficacy for DPP-4 inhibitors is their ability to improve glycemic control. This is typically assessed by measuring reductions in glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).
Comparative Efficacy Data
| Parameter | Vildagliptin | Sitagliptin | Key Findings & Citations |
| HbA1c Reduction | Significant reductions observed. In some head-to-head comparisons, vildagliptin showed a numerically greater, though not always statistically significant, reduction compared to sitagliptin. | Significant reductions observed. Efficacy is generally comparable to vildagliptin. | In patients with severe renal impairment, the adjusted mean change in HbA1c was -0.54% for vildagliptin and -0.56% for sitagliptin, showing similar efficacy.[1][4] An indirect comparison in Japanese patients suggested a significantly greater HbA1c reduction with vildagliptin 50 mg twice daily compared to sitagliptin 50 mg or 100 mg once daily.[5][6] A study in newly diagnosed diabetic subjects showed a non-significant trend for greater HbA1c reduction with vildagliptin. |
| Fasting Plasma Glucose (FPG) Reduction | Consistently demonstrates reductions in FPG. Some studies suggest a more pronounced effect compared to sitagliptin. | Effective in reducing FPG, though some studies show a slightly lesser effect compared to vildagliptin. | In a 24-week study of patients with severe renal impairment, vildagliptin led to a reduction in FPG of 0.47 mmol/L, while sitagliptin was associated with a slight increase of 0.16 mmol/L.[1][4] A randomized controlled trial showed a significantly greater FPG reduction with vildagliptin/metformin compared to sitagliptin/metformin after 2 weeks.[7] |
| Postprandial Glucose (PPG) Reduction | Effective in reducing post-meal glucose excursions. | Also effective in controlling postprandial hyperglycemia. | Both drugs are effective in reducing PPG, a key feature of incretin-based therapies. |
Pharmacokinetic Profile: A Tale of Two Gliptins
The pharmacokinetic properties of a drug are crucial for determining dosing regimens and predicting potential drug-drug interactions. Vildagliptin and sitagliptin exhibit distinct pharmacokinetic profiles.
Comparative Pharmacokinetic Data
| Parameter | Vildagliptin | Sitagliptin | Key Findings & Citations |
| Bioavailability | ~85%[8] | ~87% | Both drugs have high oral bioavailability. |
| Half-life (t½) | ~2-3 hours | ~8-14 hours | The shorter half-life of vildagliptin necessitates twice-daily dosing for sustained 24-hour DPP-4 inhibition, while sitagliptin is suitable for once-daily dosing. |
| Metabolism | Primarily metabolized by hydrolysis to an inactive metabolite. Minimal involvement of CYP450 enzymes.[8] | Primarily excreted unchanged in the urine. Minimal metabolism via CYP3A4 and CYP2C8. | Vildagliptin's metabolism profile suggests a lower potential for CYP-mediated drug interactions. |
| Excretion | Primarily renal excretion of the metabolite. | Primarily renal excretion of the unchanged drug. | Dose adjustments for both drugs are necessary in patients with renal impairment.[1][4] |
| DPP-4 Inhibition | Twice-daily dosing leads to sustained DPP-4 inhibition over 24 hours. | Once-daily dosing provides sustained 24-hour DPP-4 inhibition. | The different dosing regimens are a direct consequence of their differing half-lives. |
Safety and Tolerability Profile
In general, both vildagliptin and sitagliptin are well-tolerated with a low risk of adverse events.
Comparative Safety Data
| Adverse Event | Vildagliptin | Sitagliptin | Key Findings & Citations |
| Overall Adverse Events | Incidence is generally similar to placebo and other active comparators. | Incidence is generally similar to placebo and other active comparators. | In a head-to-head trial in patients with severe renal impairment, the incidence of adverse events was comparable between vildagliptin (82%) and sitagliptin (86%).[1] |
| Hypoglycemia | Low risk, as the mechanism of action is glucose-dependent. | Low risk, for the same reason. | The incidence of hypoglycemia was similar between the two groups in a comparative study (16% for vildagliptin vs. 15% for sitagliptin).[4] |
| Gastrointestinal Effects | Generally well-tolerated with a low incidence of GI side effects. | Generally well-tolerated with a low incidence of GI side effects. | Both drugs are considered to have a favorable gastrointestinal tolerability profile. |
| Hepatic Effects | Rare cases of hepatic dysfunction have been reported. Monitoring of liver function is recommended. | No specific warnings regarding hepatic dysfunction, but caution is generally advised with all medications in patients with liver disease. | In a comparative study, there were no significant changes in hepatic laboratory parameters for either drug.[9] |
Experimental Protocols
In Vivo Comparative Efficacy Study in a Rodent Model of Type 2 Diabetes
This protocol outlines a typical study design to compare the efficacy of vildagliptin and sitagliptin in a diet-induced obese and diabetic mouse model.
1. Animal Model:
-
Male C57BL/6J mice, 8 weeks old.
-
Induction of obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks.[10]
-
Confirmation of diabetic phenotype by measuring fasting blood glucose and performing an initial oral glucose tolerance test (OGTT).
2. Study Groups (n=10-12 mice per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Vildagliptin (e.g., 10 mg/kg, orally, twice daily).
-
Sitagliptin (e.g., 10 mg/kg, orally, once daily).[11]
3. Treatment Period:
-
Daily oral gavage for 4-8 weeks.
4. Efficacy Assessments:
-
Weekly monitoring: Body weight and food intake.
-
Bi-weekly monitoring: Fasting blood glucose from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period.
-
Terminal blood and tissue collection:
-
Collect blood for measurement of HbA1c, plasma insulin, GLP-1, and lipid profile.
-
Harvest pancreas for histological analysis of β-cell mass and islet morphology.
-
5. Statistical Analysis:
-
Data are typically presented as mean ± SEM.
-
Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests for multiple group comparisons.
DPP-4 Signaling Pathway
Caption: DPP-4 inhibitor mechanism of action.
Experimental Workflow for a Comparative In Vivo Study
Caption: A typical experimental workflow for comparing DPP-4 inhibitors in a rodent model.
Conclusion
Both vildagliptin and sitagliptin are effective DPP-4 inhibitors that improve glycemic control through the incretin pathway. While their overall efficacy in reducing HbA1c is largely comparable, some studies suggest that vildagliptin may have a slight advantage in reducing fasting plasma glucose. The most significant difference lies in their pharmacokinetic profiles, with vildagliptin's shorter half-life necessitating twice-daily administration for sustained 24-hour efficacy, in contrast to the once-daily regimen of sitagliptin. Both drugs have a favorable safety profile with a low risk of hypoglycemia.
The choice between vildagliptin and sitagliptin for in vivo studies will depend on the specific research question. For studies requiring consistent, around-the-clock DPP-4 inhibition with a twice-daily dosing schedule, vildagliptin is a suitable choice. For studies where a once-daily dosing regimen is preferred for convenience or to mimic clinical use in many regions, sitagliptin is an excellent alternative. Researchers should carefully consider the dosing frequency and the specific metabolic parameters of interest when selecting the appropriate DPP-4 inhibitor for their experimental design.
References
- 1. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 3. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 4. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial | springermedizin.de [springermedizin.de]
- 5. Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes mellitus: a matching-adjusted indirect comparison of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes mellitus: a matching-adjusted indirect comparison of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy of vildagliptin and sitagliptin in lowering fasting plasma glucose: Results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. esmed.org [esmed.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Oral glucose tolerance tests. [bio-protocol.org]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Silences: Cross-Validating DPP-IV Inhibition with Genetic Knockouts
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological intervention and genetic deletion is paramount. This guide provides a comprehensive comparison of the effects of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors with those of DPP-IV genetic knockouts, offering a critical perspective for interpreting experimental outcomes.
While the specific compound "Dpp-IV-IN-2" remains sparsely documented in comparative studies, this guide leverages data from well-characterized DPP-IV inhibitors, such as sitagliptin, vildagliptin, and alogliptin, to draw parallels and highlight key differences against genetic models. This approach allows for a robust cross-validation of expected results when targeting the DPP-IV enzyme.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
| Feature | DPP-IV Inhibitor (e.g., Sitagliptin) | DPP-IV Genetic Knockout | Key Considerations |
| Mechanism of Action | Reversible or irreversible binding to the catalytic site of the DPP-IV enzyme.[1][2] | Complete and permanent absence of the DPP-IV protein.[3] | Inhibitors may have off-target effects or incomplete inhibition. Knockouts may induce compensatory mechanisms during development. |
| Onset and Duration | Rapid onset, duration dependent on drug pharmacokinetics. | Lifelong absence of the enzyme. | Pharmacological studies allow for temporal control of inhibition. |
| Specificity | Can have varying degrees of selectivity for DPP-IV over other dipeptidyl peptidases (e.g., DPP8, DPP9).[4][5] | Specific to the targeted DPP-IV gene. | Off-target inhibition can lead to different phenotypes than a clean knockout. |
| Incretin Hormone Levels (GLP-1, GIP) | Increased levels of active GLP-1 and GIP.[6][7] | Increased levels of active GLP-1 and GIP.[7] | Both methods achieve the primary goal of enhancing incretin signaling. |
| Glucose Homeostasis | Improved glucose tolerance and insulin secretion.[8][9] | Improved glucose tolerance and insulin secretion.[7] | The magnitude of the effect can be comparable between the two approaches. |
| Immune Function | Mixed reports; some studies show modulation of T-cell responses, while others show no significant impact with highly selective inhibitors.[3] | Generally normal immune development in the absence of challenge, but can show altered cytokine profiles and T-cell responses under specific conditions.[8][10] | The non-enzymatic functions of the DPP-IV protein (CD26) may be preserved with inhibitors but are absent in knockouts. |
| Cardiovascular Effects | Generally neutral cardiovascular outcomes in large clinical trials.[11][12][13][14][15] Some preclinical studies suggest cardioprotective effects.[11] | Studies in knockout mice suggest potential cardioprotective effects in models of myocardial infarction. | The role of DPP-IV in cardiovascular health is complex and may involve both enzymatic and non-enzymatic functions. |
Signaling Pathways: A Visual Comparison
The primary mechanism of both DPP-IV inhibitors and genetic knockouts converges on the potentiation of incretin hormone signaling. However, the complete absence of the DPP-IV protein in knockout models eliminates both its enzymatic and non-enzymatic functions, a crucial distinction when interpreting results.
References
- 1. researchgate.net [researchgate.net]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. DPP4 Inhibitor Sitagliptin Enhances Lymphocyte Recruitment and Prolongs Survival in a Syngeneic Ovarian Cancer Mouse Model [mdpi.com]
- 5. DPP4 inhibition: Preventing SARS‐CoV‐2 infection and/or progression of COVID‐19? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase IV (DPP IV) and related molecules in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glucagon.com [glucagon.com]
- 8. glucagon.com [glucagon.com]
- 9. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPP4 as a Potential Candidate in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.monash.edu [research.monash.edu]
- 15. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of a Potent DPP-IV Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of a representative potent dipeptidyl peptidase-IV (DPP-IV) inhibitor, referred to herein as Dpp-IV-IN-2, against other non-selective and isoform-selective inhibitors. The data presented is based on established findings in the field to illustrate the importance of selectivity in the development of DPP-IV inhibitors for therapeutic use, primarily in the context of type 2 diabetes.[1][2][3][4][5]
The Critical Role of Selectivity for DPP-IV Inhibitors
DPP-IV is a serine protease that plays a important role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[4][6] Inhibiting DPP-IV enhances the action of these hormones, leading to improved glycemic control.[4] However, DPP-IV belongs to a larger family of related proteases, including DPP8 and DPP9.[1][3] Inhibition of these other dipeptidyl peptidases can lead to off-target effects and potential toxicities.[1][2][3][7] Therefore, a high degree of selectivity for DPP-IV over other proteases is a crucial characteristic for a safe and effective therapeutic agent.[1][2]
Comparative Selectivity Data
The following table summarizes the inhibitory activity (IC50 values) of this compound (represented by a highly selective des-fluoro analog of Sitagliptin) and other comparator compounds against DPP-IV, DPP8, and DPP9. A higher IC50 value indicates weaker inhibition, and a larger ratio of IC50 (DPP8 or DPP9) / IC50 (DPP-IV) signifies greater selectivity for DPP-IV.
| Compound | DPP-IV IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity (DPP8/DPP-IV) | Selectivity (DPP9/DPP-IV) |
| This compound (Selective) | 27 | >27,000 | >27,000 | >1000 | >1000 |
| Non-selective Inhibitor | - | 38 | 55 | - | - |
| QPP-selective Inhibitor | 1900 | - | 10500 | - | 5.5 |
Data synthesized from published studies on representative DPP-IV inhibitors. The non-selective and QPP-selective inhibitors are included to highlight the differences in selectivity profiles.
Experimental Protocols
Fluorescence-Based DPP-IV Inhibitor Activity Assay
This protocol outlines a common method for determining the potency of inhibitors against DPP-IV.
1. Reagents and Materials:
-
DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)[8]
-
Test inhibitors (e.g., this compound) and a known reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8]
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in DPP Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the human recombinant DPP-IV enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader.
-
The rate of increase in fluorescence is proportional to the DPP-IV activity.
3. Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow for assessing inhibitor selectivity and the logical framework for comparing selectivity profiles.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. [PDF] Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. | Semantic Scholar [semanticscholar.org]
- 3. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
Dpp-IV-IN-2 Performance in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic performance of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Dpp-IV-IN-2, against other widely used alternatives. The information presented is supported by experimental data from publicly available sources, offering a valuable resource for researchers in metabolic disease and drug discovery.
Performance Snapshot: this compound vs. Key Competitors
The inhibitory potency of this compound and several clinically approved DPP-IV inhibitors (gliptins) is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between sources.
| Inhibitor | DPP-IV IC50 (nM) | DPP8 IC50/Ki (nM) | DPP9 IC50/Ki (nM) | Selectivity (DPP-IV vs. DPP8/9) |
| This compound | 100[1] | 950 (IC50)[1] | 950 (IC50)[1] | 9.5-fold for both DPP8 and DPP9 |
| Sitagliptin | 19[2] | 33,780 (Ki)[3] | 55,142 (Ki)[3] | High |
| Vildagliptin | 62[2] | 2,200 (IC50)[3] | 230 (Ki)[3] | Moderate |
| Saxagliptin | 50[2] | 508 (Ki)[3] | 98 (Ki)[3] | Moderate to Low |
| Alogliptin | 24[2] | >10,000 | >10,000 | High[4] |
| Linagliptin | 1[2] | >10,000 | >10,000 | High[4] |
Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate higher potency. Selectivity is a crucial parameter, as off-target inhibition of related proteases like DPP8 and DPP9 has been a concern in drug development.[5] this compound demonstrates moderate selectivity, while inhibitors like Sitagliptin, Alogliptin, and Linagliptin show high selectivity for DPP-IV.
Understanding the DPP-IV Signaling Pathway and Inhibition
Dipeptidyl peptidase-IV is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving and inactivating GLP-1 and GIP, DPP-IV attenuates their insulinotropic effects. DPP-IV inhibitors block this enzymatic activity, thereby prolonging the action of incretins, leading to increased insulin secretion and improved glycemic control.
Experimental Protocol: In Vitro DPP-IV Enzymatic Assay
This section outlines a detailed, generalized protocol for determining the inhibitory activity of compounds against DPP-IV. This protocol is based on commonly used fluorescence-based assays.
1. Materials and Reagents:
-
DPP-IV Enzyme: Human recombinant DPP-IV.
-
Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and EDTA.
-
Inhibitors: this compound and other test compounds, dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~360 nm and emission at ~460 nm.
2. Assay Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the DPP-IV enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer. The final concentration in the assay is typically near or below the Km value.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound) and a reference inhibitor (e.g., Sitagliptin) in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank (no enzyme): Assay buffer and substrate.
-
Control (no inhibitor): Assay buffer, DPP-IV enzyme, and solvent.
-
Inhibitor wells: Assay buffer, DPP-IV enzyme, and serial dilutions of the test inhibitor.
-
-
-
Enzyme Inhibition Reaction:
-
Pre-incubate the plate with the enzyme and inhibitors for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The rate of increase in fluorescence is proportional to the DPP-IV activity.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Experimental Workflow
The following diagram illustrates the typical workflow for screening and characterizing DPP-IV inhibitors in an enzymatic assay.
This comprehensive guide provides a foundation for understanding and evaluating the performance of this compound in enzymatic assays. For further detailed analysis, it is recommended to perform head-to-head comparisons with other inhibitors under identical, standardized experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming On-Target Effects of Dpp-IV-IN-2: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming the on-target effects of a new compound is a critical step. This guide provides a comparative framework for evaluating Dpp-IV-IN-2, a dipeptidyl peptidase IV (DPP-IV) inhibitor, against established controls and alternatives. We present key experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of your studies.
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis for a major class of oral anti-diabetic drugs.[2][3]
This compound is described as a potent inhibitor of DPP-IV.[4] This guide will delve into its in vitro activity and selectivity, comparing it with the well-established DPP-IV inhibitor, sitagliptin, and discussing the importance of appropriate controls.
Data Presentation: In Vitro Inhibitory Activity
A crucial first step in characterizing a new inhibitor is to determine its potency and selectivity through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.
| Compound | Target | IC50 | Selectivity vs. DPP8/9 | Reference |
| This compound | DPP-IV | 79 nM | ~12-fold | [4] |
| DPP-IV | 0.1 µM (100 nM) | 9.5-fold | [2][5][6][7] | |
| DPP8/9 | 0.95 µM (950 nM) | - | [2][5][6][7] | |
| Sitagliptin | DPP-IV | ~19 nM | >400-fold vs. DPP8 | [8][9] |
| Negative Control | DPP-IV | No inhibition | - | |
| (e.g., vehicle) |
Note: The conflicting IC50 values for this compound (79 nM and 100 nM) are reported by the same supplier (MedChemExpress) under different product entries. This highlights the importance of independent verification of compound activity.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
This protocol outlines a general method for determining the IC50 of a test compound against recombinant human DPP-IV.
Materials:
-
Recombinant Human DPP-IV enzyme
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
Positive Control (Sitagliptin)
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in assay buffer. The final concentration of the vehicle should be consistent across all wells.
-
In a 96-well plate, add the assay buffer, the diluted test compound/controls, and the DPP-IV enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the DPP-IV substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for Gly-Pro-AMC).
-
Continue to monitor the fluorescence kinetically or take an endpoint reading after a set incubation time (e.g., 30 minutes) at 37°C.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
While in vivo data for this compound is not currently available from public sources, the following is a standard protocol to assess the in vivo efficacy of a DPP-IV inhibitor.
Animal Model:
-
Male C57BL/6 mice or other appropriate rodent model of type 2 diabetes.
Procedure:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Administer the test compound (this compound), positive control (e.g., Sitagliptin at an appropriate dose), or vehicle orally (p.o.).
-
After a specified pretreatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the effect of the inhibitor on glucose tolerance.
Mandatory Visualizations
DPP-IV Signaling Pathway
Caption: DPP-IV signaling pathway and the mechanism of action of this compound.
Experimental Workflow for On-Target Effect Confirmation
References
- 1. mdpi.com [mdpi.com]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Therapeutic Potential of Dpp-IV-IN-2 and Approved DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the investigational dipeptidyl peptidase-IV (DPP-IV) inhibitor, Dpp-IV-IN-2, in comparison to established, approved drugs in the same class: sitagliptin, vildagliptin, and linagliptin. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting a side-by-side analysis of preclinical efficacy, selectivity, and key therapeutic parameters. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making and future research directions.
Introduction to DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3][4] By inhibiting DPP-IV, the half-life of active incretins is prolonged, leading to enhanced glycemic control.[1][5] This mechanism of action has established DPP-IV inhibitors, or "gliptins," as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[6][7]
Comparative Efficacy and Selectivity
The therapeutic potential of a DPP-IV inhibitor is determined by its potency in inhibiting the target enzyme and its selectivity over other related proteases, which minimizes off-target effects. This section presents a quantitative comparison of this compound with sitagliptin, vildagliptin, and linagliptin.
Table 1: In Vitro Efficacy and Selectivity of DPP-IV Inhibitors
| Compound | DPP-IV IC50 | DPP-8 IC50 | DPP-9 IC50 | Selectivity (DPP-IV vs. DPP-8/9) |
| This compound | 0.1 µM[8][9] | 0.95 µM[8][9] | 0.95 µM[8][9] | ~9.5-fold |
| Sitagliptin | ~19 nM | >19,000 nM | >19,000 nM | >1000-fold |
| Vildagliptin | ~62 nM | ~2,900 nM | ~2,900 nM | ~47-fold |
| Linagliptin | ~1 nM | >10,000 nM | >10,000 nM | >10,000-fold |
Note: IC50 values for approved drugs are approximate and can vary based on assay conditions. The data for sitagliptin, vildagliptin, and linagliptin are compiled from various publicly available pharmacological resources.
Table 2: Clinical Efficacy of Approved DPP-IV Inhibitors (Monotherapy)
| Drug | Typical Daily Dose | Mean Reduction in HbA1c |
| Sitagliptin | 100 mg[10] | ~0.6-0.8%[11] |
| Vildagliptin | 50 mg once or twice daily | ~0.5-1.0% |
| Linagliptin | 5 mg[10] | ~0.5-0.7%[12] |
Note: Data for this compound is not available as it is an investigational compound and has not undergone clinical trials.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. DPP-4 | CymitQuimica [cymitquimica.com]
- 3. Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [mdpi.com]
- 5. US8673927B2 - Uses of DPP-IV inhibitors - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. adooq.com [adooq.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of DPP-IV-IN-2: A Procedural Guide
Core Principles of Chemical Waste Disposal
The foundation of safe laboratory practice rests on the principles of the waste management hierarchy: pollution prevention, reuse or redistribution, recycling, and finally, disposal.[4] For a research chemical like DPP-IV-IN-2, the primary focus is on minimizing waste generation and ensuring that any waste produced is handled in a manner that mitigates risks to personnel and the environment. All chemical waste, termed "unwanted laboratory material" (ULM), is regulated and must be managed from "cradle to grave".[5]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on established guidelines for the disposal of laboratory chemicals and should be implemented in accordance with your institution's specific environmental health and safety (EHS) protocols.
1. Waste Identification and Segregation:
-
Pure Compound (Neat this compound): Any unused or expired pure this compound powder should be treated as hazardous chemical waste.
-
Solutions: Solutions containing this compound, regardless of the solvent (e.g., DMSO, saline), must be collected as liquid chemical waste.[1] Do not dispose of these solutions down the drain.
-
Contaminated Materials: Items such as gloves, pipette tips, vials, and bench paper that have come into direct contact with this compound should be considered contaminated waste.
2. Waste Collection and Storage:
-
Solid Waste:
-
Collect pure this compound and grossly contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical properties of the compound.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a sealable, chemical-resistant container (e.g., a designated waste solvent carboy).
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent system, and an approximate concentration.
-
Use secondary containment, such as a tray, to prevent spills.[4]
-
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
3. Labeling and Documentation:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The associated hazards (e.g., "Toxic")
-
The date the waste was first added to the container
-
The laboratory or principal investigator's name and contact information
-
4. Final Disposal:
-
Arrange for the pickup and disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound in the regular trash or down the sanitary sewer.[6]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory chemical disposal regulations often have quantity-based considerations. The following table summarizes key quantitative data related to the handling of this compound, derived from product information sheets.
| Parameter | Value | Source |
| Purity | 99.35% | [1] |
| IC₅₀ for DPP-IV | 0.1 µM | [1][2][3] |
| IC₅₀ for DP8/9 | 0.95 µM | [1][2][3] |
| Storage (Powder) | -20°C | [1][2] |
| Storage (Stock Solution) | -80°C (2 years), -20°C (1 year) | [1] |
Note: It is imperative to consult your local and institutional regulations, as they may specify quantity limits for different types of chemical waste storage and disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safeguarding Your Research: Essential Protective Measures for Handling Dpp-IV-IN-2
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Dpp-IV-IN-2, a potent dipeptidyl peptidase IV (DPP-IV) and DP8/9 inhibitor. Due to the compound's specific biological activity and the limited availability of comprehensive safety data, a cautious approach, treating the substance as potentially hazardous, is mandatory.
Hazard Assessment and Engineering Controls
This compound is a bioactive small molecule designed to inhibit specific enzymes. While it is shipped as a non-hazardous chemical, its pharmacological activity warrants careful handling to avoid unintentional exposure.[1] All work involving this compound, especially the handling of the solid compound and preparation of stock solutions, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation risk.
Engineering Controls:
| Control Type | Specification | Purpose |
| Primary | Certified Chemical Fume Hood | To contain and exhaust aerosols, powders, and vapors. |
| Secondary | Restricted Access Area | To limit potential exposure to authorized personnel only. |
| Tertiary | Emergency Safety Equipment | Eyewash stations and safety showers must be readily accessible. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Area | Required PPE | Specification |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised when handling the pure compound or concentrated solutions. |
| Eyes | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes. |
| Body | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory | Not generally required if work is performed in a fume hood. | If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator (e.g., N95) is necessary. |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical to ensure safety and maintain the integrity of the compound.
Experimental Protocols
Stock Solution Preparation (Example):
-
Preparation: Before starting, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance inside the fume hood.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to the solid compound.[2] For instance, to prepare a 10 mM stock solution, dissolve 3.78 mg of this compound (MW: 378.42 g/mol ) in 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2][3]
Emergency Procedures and Disposal
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan:
-
Spills: In case of a spill, evacuate the immediate area and alert your laboratory's safety officer. Small spills of solutions can be absorbed with an inert material (e.g., vermiculite, sand), which should then be placed in a sealed container for disposal as hazardous waste. For larger spills or spills of the solid compound, follow your institution's emergency procedures.
-
Waste Disposal: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste. Collect solid and liquid waste in separate, clearly labeled, and sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
